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  • Product: 3-(4-Piperidinyloxy)benzonitrile hydrochloride
  • CAS: 950649-07-7

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Profile of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride: A Core Scaffold in M4 mAChR Allosteric Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the development of highly selective neuropharmacological agents relies heavily on versatile, structurally robust building blocks. 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7) has emerged as a critical pharmacophore scaffold, particularly in the synthesis of positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor (mAChR)[Google Patents][1].

This technical guide dissects the physicochemical properties of this compound, explains the causality behind its preferred synthetic routes, and outlines field-proven protocols for its application in high-throughput biological screening.

Physicochemical Properties & Structural Causality

The utility of 3-(4-Piperidinyloxy)benzonitrile hydrochloride stems from the synergistic effects of its three primary structural motifs:

  • The Piperidine Ring: Confers basicity and mimics the endogenous amine motifs (like acetylcholine) necessary for receptor interaction. As a hydrochloride salt, it ensures excellent aqueous solubility required for biological assays[CymitQuimica][2].

  • The Ether Linkage: Provides crucial conformational flexibility while maintaining high metabolic stability against esterases, a common liability in CNS-targeted drugs.

  • The Benzonitrile Group: Acts as a strong electron-withdrawing group, modulating the electron density of the aromatic system. The cyano moiety also serves as a potent hydrogen bond acceptor within the receptor's allosteric binding pocket.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(piperidin-4-yloxy)benzonitrile hydrochloride
CAS Number 950649-07-7
Molecular Formula C₁₂H₁₅ClN₂O
Molecular Weight 238.71 g/mol
SMILES C1CNCCC1OC2=CC=CC(=C2)C#N.Cl
Physical State White to off-white solid
Solubility Soluble in polar solvents (e.g., Water, DMSO, Methanol)

Data corroborated by commercial chemical standards [Fisher Scientific][3].

Synthetic Methodology: The Mitsunobu-Deprotection Route

The Causality of Reaction Selection

A common pitfall in synthesizing aryl ethers is attempting a Nucleophilic Aromatic Substitution (S_NAr). However, in 3-fluorobenzonitrile, the cyano group is in the meta position. Because the meta position cannot stabilize the intermediate Meisenheimer complex via resonance, the ring is insufficiently activated for S_NAr.

To circumvent this, the Mitsunobu reaction is the chemically sound choice[Common Organic Chemistry][4]. By coupling 3-cyanophenol with 1-Boc-4-hydroxypiperidine, the reaction proceeds smoothly under mild conditions.

Protocol 1: Synthesis and Isolation

This protocol is designed as a self-validating system : the final deprotection step naturally drives the product out of solution as a highly pure hydrochloride salt, eliminating the need for downstream chromatographic purification.

Step 1: Mitsunobu Etherification

  • Reagents: Dissolve 3-cyanophenol (1.0 eq) and 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF under an inert nitrogen atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq). The DIAD/PPh₃ complex activates the secondary alcohol, facilitating nucleophilic attack by the phenol.

  • Workup: Stir at room temperature for 12 hours. Concentrate, partition between EtOAc and 1M NaOH (to remove unreacted phenol), and purify the intermediate via silica gel plug.

Step 2: Boc-Deprotection & Salt Precipitation

  • Cleavage: Dissolve the intermediate in minimal diethyl ether. Add 4M HCl in dioxane (5.0 eq).

  • Validation (Precipitation): As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is insoluble in the ether/dioxane mixture, it precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield pure 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

Synthesis A 3-Cyanophenol + 1-Boc-4-hydroxypiperidine B Mitsunobu Reaction (PPh3, DIAD, THF) A->B C 1-Boc-3-(4-piperidinyloxy) benzonitrile B->C Etherification D Deprotection (4M HCl in Dioxane) C->D E 3-(4-Piperidinyloxy)benzonitrile Hydrochloride D->E Precipitation (Self-Purifying)

Caption: Synthetic workflow for 3-(4-Piperidinyloxy)benzonitrile hydrochloride via Mitsunobu etherification.

Biological Application: M4 mAChR Modulation

Derivatives of 3-(4-Piperidinyloxy)benzonitrile are heavily investigated as M4 mAChR positive allosteric modulators (PAMs). Selective activation of M4 receptors has been shown to reverse hyperdopaminergic behaviors, making these compounds highly relevant for schizophrenia and Alzheimer's disease research[Google Patents][5].

Protocol 2: In Vitro Calcium Mobilization Assay (FLIPR)

The M4 receptor is naturally G_i/o-coupled, meaning its activation inhibits adenylate cyclase and reduces cAMP. Because real-time cAMP reduction is difficult to measure in high-throughput screening (HTS), we utilize a chimeric G-protein (Gqi5) .

Causality of Gqi5: Gqi5 forces the G_i-coupled M4 receptor to signal through the G_q pathway. This redirects the signal to activate Phospholipase C (PLC), resulting in a massive release of intracellular calcium (Ca²⁺) that can be easily quantified using fluorescent dyes.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human M4 mAChR and the Gqi5 chimera in 384-well black-walled plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM (calcium-sensitive dye) dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes in the dark.

  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), add the piperidine ether PAM derivative (synthesized from the CAS 950649-07-7 scaffold) at varying concentrations.

  • Agonist Challenge: Add an EC₂₀ concentration of acetylcholine.

  • Self-Validation Control: In parallel wells, pre-incubate with Atropine (a known orthosteric antagonist). If the PAM's signal is abolished by Atropine, it validates that the observed calcium flux is strictly M4 receptor-mediated and not an off-target artifact.

Pathway ACh Acetylcholine (Orthosteric Site) Receptor M4 mAChR (Conformational Shift) ACh->Receptor PAM Piperidine Ether PAM (Allosteric Site) PAM->Receptor Positive Modulation Gi Gi/o Protein Activation Receptor->Gi AC Adenylate Cyclase (AC) Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Modulation of Dopaminergic Signaling cAMP->Effect

Caption: M4 mAChR signaling pathway modulated by piperidine ether positive allosteric modulators.

References

  • Fisher Scientific. "CAS RN 950649-07-7 - 3-(piperidin-4-yloxy)benzonitrile hydrochloride." Thermo Fisher Scientific. URL: [Link]

  • Lindsley, C. W., et al. "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents (WO2018112843A1).
  • Lindsley, C. W., et al. "6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents (WO2018112840A1).
  • Common Organic Chemistry. "Mitsunobu Reaction Protocols." Common Organic Chemistry Database (WO 2012/069948 Al). URL: [Link]

Sources

Exploratory

Molecular structure and weight of 3-(4-Piperidinyloxy)benzonitrile HCl

An In-Depth Technical Guide to 3-(4-Piperidinyloxy)benzonitrile Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(4-Piperidinyloxy)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (HCl), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical and physical properties, including its structure and molecular weight. A detailed, plausible synthetic protocol based on established organic chemistry principles is presented, followed by an in-depth analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) that are critical for its characterization. Furthermore, this guide explores the potential biological activities and applications of this scaffold, drawing from research on structurally related molecules, particularly in the context of central nervous system (CNS) targets. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research setting.

Introduction

The intersection of piperidine and benzonitrile moieties in a single molecular entity creates a scaffold with significant potential in modern pharmacology. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties and interact with a wide range of biological targets.[1] The benzonitrile group, while also a common pharmacophore, provides a rigid aromatic core and a polar nitrile group that can participate in various non-covalent interactions with protein targets. 3-(4-Piperidinyloxy)benzonitrile HCl combines these features through a stable ether linkage, presenting a unique three-dimensional structure for exploration in drug discovery programs. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to biological screening and formulation studies.[2] This guide aims to serve as a foundational resource for scientists investigating this and related chemical entities.

Molecular Structure and Chemical Properties

3-(4-Piperidinyloxy)benzonitrile HCl is characterized by a 4-substituted piperidine ring linked via an ether oxygen to a benzonitrile ring at the meta-position. The protonation of the piperidine nitrogen to form the hydrochloride salt is crucial for its physical and handling properties.

Chemical Structure Diagram

Caption: Chemical structure of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride.

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 3-(Piperidin-4-yloxy)benzonitrile hydrochloride[3]
CAS Number 950649-07-7[2][3]
Molecular Formula C₁₂H₁₅ClN₂O[2]
Molecular Weight 238.72 g/mol [2][3]
Appearance White to off-white solid[2]
Solubility Soluble in polar solvents such as water[2]
Canonical SMILES C1CNCCC1OC2=CC=CC(=C2)C#N.Cl[3]
InChI Key YRNQJNMHJHPFRA-UHFFFAOYSA-N[3]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves three main steps:

  • Ether Formation: Reaction of 3-cyanophenol with N-Boc-4-hydroxypiperidine under basic conditions. The Boc (tert-butyloxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the free base of the target molecule.

  • Salt Formation: Treatment of the free base with hydrochloric acid to afford the final hydrochloride salt, which aids in purification and handling.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Reactant1 3-Cyanophenol Step1 Step 1: Williamson Ether Synthesis (e.g., NaH, DMF) Reactant1->Step1 Reactant2 N-Boc-4-hydroxypiperidine Reactant2->Step1 Intermediate N-Boc-3-(4-piperidinyloxy)benzonitrile Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., TFA or HCl in Dioxane) FreeBase 3-(4-Piperidinyloxy)benzonitrile Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Ether) FinalProduct 3-(4-Piperidinyloxy)benzonitrile HCl Step3->FinalProduct Intermediate->Step2 FreeBase->Step3

Caption: Proposed workflow for the synthesis of 3-(4-Piperidinyloxy)benzonitrile HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-(3-cyanophenoxy)piperidine-1-carboxylate

  • To a stirred solution of 3-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium phenoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Add a solution of N-Boc-4-tosyloxypiperidine (1.1 eq) in DMF to the reaction mixture. Alternatively, N-Boc-4-hydroxypiperidine can be used in a Mitsunobu reaction, but the tosylate provides a more direct Sₙ2 pathway.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2 & 3: Deprotection and HCl Salt Formation

  • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

    • Rationale: Strong acid is required to cleave the acid-labile Boc protecting group. The use of HCl in dioxane allows for the direct precipitation of the desired hydrochloride salt.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form during this time.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-(4-Piperidinyloxy)benzonitrile HCl as a solid.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidine ring. Due to the hydrochloride salt form, the piperidine N-H proton will likely be broadened and may exchange with D₂O.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (benzonitrile)7.0 - 7.5Multiplet (m)
Piperidine-H (at C4, -O-CH)4.5 - 4.8Multiplet (m)
Piperidine-H (at C2/C6, eq)3.2 - 3.5Multiplet (m)
Piperidine-H (at C2/C6, ax)2.9 - 3.2Multiplet (m)
Piperidine-H (at C3/C5, eq)2.0 - 2.3Multiplet (m)
Piperidine-H (at C3/C5, ax)1.8 - 2.0Multiplet (m)
Piperidine N-H₂⁺8.5 - 9.5Broad singlet (br s)

¹³C NMR: The carbon NMR will show signals for the quaternary carbons of the benzonitrile ring (including the nitrile carbon), the methine carbon of the ether linkage, and the methylene carbons of the piperidine ring.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-O158 - 162
Aromatic C-H115 - 135
Aromatic C-CN110 - 115
Nitrile (-C≡N)117 - 120
Piperidine C4 (-O-CH)70 - 75
Piperidine C2/C640 - 45
Piperidine C3/C530 - 35
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2400 - 2800Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Nitrile (C≡N) Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium
C-O-C Stretch (Aryl-Alkyl Ether)1200 - 1275 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
Mass Spectrometry (MS)

For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the preferred method. The analysis should reveal the mass of the protonated free base.

  • Expected [M+H]⁺: m/z ≈ 203.12

    • Calculation: The molecular formula of the free base is C₁₂H₁₄N₂O. The exact mass is calculated as (12 * 12.00000) + (14 * 1.00783) + (2 * 14.00307) + (1 * 15.99491) = 202.1106. The [M+H]⁺ ion would be approximately 203.1184.

Applications in Drug Discovery and Research

The 3-(4-Piperidinyloxy)benzonitrile scaffold is of considerable interest for CNS-targeted drug discovery. Structurally similar molecules have shown activity at various neurotransmitter receptors.

  • Dopamine Receptor Antagonism: The 4-alkoxypiperidine motif is a known pharmacophore for dopamine D4 receptor antagonists.[4][5] These antagonists are being investigated for their potential role in treating the side effects of L-DOPA in Parkinson's disease and for other neurological and psychiatric conditions.[4][5]

  • Muscarinic Receptor Agonism: N-substituted 3-(4-piperidinyl) derived structures have been explored as potent and selective muscarinic M1 agonists, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease.[6]

  • Ion Channel Modulation: The piperidine core is also prevalent in compounds designed to modulate ion channels. For instance, certain 4-piperidinecyanide derivatives have been evaluated as T-type calcium channel blockers for the potential treatment of neuropathic pain.[7]

The title compound serves as a valuable building block or fragment for generating libraries of compounds to screen against these and other CNS targets. Its physicochemical properties make it a suitable starting point for developing brain-penetrant therapeutic agents.

Safety, Handling, and Storage

As a research chemical, 3-(4-Piperidinyloxy)benzonitrile HCl should be handled with appropriate care in a laboratory setting.

  • Hazard Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2)

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(4-Piperidinyloxy)benzonitrile HCl is a well-defined chemical entity with significant potential as a scaffold and building block in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and a thorough analysis of its expected spectroscopic characteristics. The established links between its structural motifs and important CNS targets, such as dopamine receptors and ion channels, underscore its value for further investigation in the development of novel therapeutics. Adherence to appropriate safety protocols is essential when handling this compound in a research environment.

References

  • CymitQuimica. (n.d.). CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochloride.
  • Fluorochem. (n.d.). 3-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS 950649-07-7).
  • Google Patents. (2017). IL213829A0 - Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl] - benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Lu, G. H., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.
  • Upton, R. J., et al. (2010). The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(18), 5434-5438.
  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Shaik, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Google Patents. (2003). EP1270550A1 - Process for producing 3, 4-Dihydroxybenzonitrile.
  • Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Tolentino, K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.
  • Lee, J. H., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 21(19), 5849-5853.
  • Han, C., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(1), 84-90.
  • BenchChem. (2025). Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability.
  • Reddy, G. J., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(12), 2731-2734.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants. RSC Medicinal Chemistry, 12(7), 1165-1171.
  • PubChem. (n.d.). 3-(piperidin-4-yloxy)benzonitrile.
  • Google Patents. (2019). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • Liu, X., et al. (2013). Design, synthesis and biological evaluation of 3-benzyloxy-linked pyrimidinylphenylamine derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters, 23(23), 6469-6472.
  • MedChemExpress. (n.d.). Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl].
  • European Patent Office. (1995). EP 0441004 B1 - Process for preparing aromatic nitriles. Retrieved from [Link].

  • Bibbiani, F., et al. (2004). Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 311(2), 526-533.
  • Li, J. J. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 937-947.
  • Zorn, S. H., et al. (1989). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Journal of Medicinal Chemistry, 32(1), 164-168.
  • MilliporeSigma. (n.d.). 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride.
  • Vadukoot, A., et al. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Uchimura, T., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. 274*(1), 329-336.

Sources

Foundational

pKa Values and Ionization Dynamics of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride: A Comprehensive Technical Guide

Executive Summary As drug development increasingly targets complex biological pathways, the physicochemical profiling of early-stage pharmacophores becomes paramount. 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex biological pathways, the physicochemical profiling of early-stage pharmacophores becomes paramount. 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) represents a versatile building block and intermediate in medicinal chemistry[1]. It is characterized by a highly basic piperidine ring coupled to an electron-deficient benzonitrile moiety via an ether linkage. Understanding the exact ionization state (pKa) of this molecule is not merely a regulatory checkbox; it is the fundamental determinant of its solubility, membrane permeability, and receptor binding affinity.

This whitepaper provides an in-depth analysis of the structural factors governing the pKa of 3-(4-Piperidinyloxy)benzonitrile, outlines the gold-standard experimental workflows for its determination, and explores the downstream impacts of its ionization state on pharmacokinetics.

Structural Analysis and Ionization Centers

The physicochemical behavior of 3-(4-Piperidinyloxy)benzonitrile is dictated by its specific structural motifs. The molecule features a single primary ionizable center: the secondary amine of the piperidine ring.

  • The Basic Center: Unsubstituted piperidine is a strong aliphatic base with a pKa of approximately 11.22[2]. However, in this derivative, the basicity is heavily modulated by the substituent at the 4-position.

  • Inductive Effects (-I): The ether oxygen is electron-withdrawing by induction. Furthermore, the 3-cyanophenyl group exerts a strong electron-withdrawing pull. Although separated by four sigma bonds from the nitrogen, this inductive effect propagates through the ring system, effectively lowering the electron density at the nitrogen lone pair and rendering it less basic.

  • The Salt Form: Supplied as a hydrochloride salt, the piperidine nitrogen is fully protonated ( NH2+​ ) under ambient solid-state conditions. This pre-ionized state confers excellent initial aqueous solubility prior to systemic buffering.

SPR cluster_0 Structural Motifs cluster_1 Physicochemical Impact N1 Piperidine Nitrogen (Basic Center) N3 pKa Modulation (Calculated pKa ~9.2 - 9.5) N1->N3 N2 3-Cyanophenoxy Group (Electron Withdrawing) N2->N3 Inductive Effect N4 Aqueous Solubility (High at pH < pKa) N3->N4 N5 Membrane Permeability (High at pH > pKa) N3->N5

Logical relationship between structural motifs, pKa modulation, and properties.

Theoretical and Comparative pKa Profiling

Because the exact empirical pKa of a molecule is highly specific to the assay conditions (e.g., ionic strength, co-solvents, temperature), we must contextualize it using structure-activity relationships (SAR) of homologous compounds. The addition of a phenoxy group drops the pKa of piperidine by approximately 1.5 log units. The cyano group further depresses it.

Table 1: Comparative pKa Values of Related Piperidine Derivatives

CompoundStructural ModificationExperimental / Predicted pKaSource
Piperidine Unsubstituted11.22Avdeef (2012)[2]
4-Phenoxypiperidine Phenyl ether at C4~9.7 - 9.8SAR Prediction
4-(4-Fluorophenoxy)piperidine 4-Fluoro substitution on phenyl~9.4 - 9.6SAR Prediction
3-(4-Piperidinyloxy)benzonitrile 3-Cyano substitution on phenyl~9.2 - 9.5 Target Molecule

Experimental Workflows for pKa Determination

To establish an authoritative, regulatory-compliant pKa value, automated potentiometric titration remains the analytical gold standard[3]. The following self-validating protocol details the workflow using an automated dual pH/UV-metric titration system (such as the SiriusT3 platform)[4].

Workflow A 1. Sample Preparation Weigh 1-2 mg of 3-(4-Piperidinyloxy)benzonitrile HCl B 2. Dissolution Dissolve in 0.15 M KCl (ISA) under Argon A->B C 3. Acidification Lower pH to ~2.0 using 0.5 M HCl B->C D 4. Potentiometric Titration Titrate with 0.5 M KOH (pH 2 to 12) C->D E 5. Data Acquisition Record pH vs. Titrant Volume D->E F 6. Bjerrum Plot Analysis Calculate pKa from inflection points E->F

Step-by-step automated potentiometric titration workflow for pKa determination.

Step-by-Step Methodology: Potentiometric Titration
  • Sample Preparation: Accurately weigh 1.0 - 2.0 mg of 3-(4-Piperidinyloxy)benzonitrile hydrochloride into the assay vial.

  • Dissolution & Ionic Strength Adjustment: Dissolve the sample in 10 mL of 0.15 M KCl.

    • Causality Insight: The 0.15 M KCl acts as an Ionic Strength Adjuster (ISA). This is critical to mimic physiological osmolarity and maintain constant activity coefficients during the titration, ensuring the measured pKa closely reflects physiological behavior[2].

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 3 minutes.

    • Causality Insight: Dissolved CO2​ from the atmosphere forms carbonic acid in water, which introduces artifactual buffering regions between pH 4 and 8. Sparging ensures a pristine titration curve.

  • Acidification: Lower the initial pH to ~2.0 using standardized 0.5 M HCl. Since the molecule is already a hydrochloride salt, this step guarantees the piperidine nitrogen is 100% protonated at the start of the analytical run.

  • Titration: Automatically titrate the solution with standardized 0.5 M KOH in micro-aliquots (e.g., 0.05 mL increments), recording the pH after each addition until a final pH of 12.0 is reached.

  • Data Processing: Utilize the Bjerrum plot method (implemented via the instrument's refinement software) to calculate the exact pKa from the inflection point of the titration curve. The pKa is defined as the exact pH at which the molecule is 50% ionized and 50% neutral.

Mechanistic Insights for Drug Development (ADME)

The predicted pKa of ~9.2-9.5 dictates that at physiological pH (7.4), 3-(4-Piperidinyloxy)benzonitrile exists predominantly (>98%) in its ionized, protonated state. This has profound implications for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Solubility vs. Permeability Trade-off: The high degree of ionization at pH 7.4 ensures robust intrinsic solubility in the gastrointestinal tract and blood plasma[5]. However, because passive membrane diffusion (such as crossing the intestinal epithelium or the Blood-Brain Barrier) strictly requires the neutral free-base form, the relatively high pKa creates a bottleneck for passive permeability. The distribution coefficient ( LogD7.4​ ) will be significantly lower than the partition coefficient ( LogP ).

  • Off-Target Liabilities (hERG Toxicity): Basic aliphatic amines with a pKa > 9.0 are notorious pharmacophores for binding to the hERG potassium channel, a primary cause of drug-induced QT prolongation and cardiotoxicity. If this molecule is utilized as a core scaffold in drug discovery, medicinal chemists will likely need to employ strategies to lower the pKa of the piperidine ring (e.g., by introducing fluorine atoms adjacent to the nitrogen) to mitigate hERG liability while preserving primary target affinity.

References

  • Grogg-Chemie (Product C

    • Title: 3-(4-Piperidinyloxy)benzonitrile hydrochloride, 97%
    • Source: Grogg-Shop
    • URL:[Link]

  • Aimil Ltd - SiriusT3 Application D

    • Title: SiriusT3: Physicochemical Property Analysis for Drug Development in India
    • Source: Aimil Ltd
    • URL:[Link]

  • Avdeef, Alex (2012)

    • Title: Absorption and Drug Development: Solubility, Permeability, and Charge St
    • Source: John Wiley & Sons / AbeBooks
    • URL:[Link]

  • ResearchG

    • Title: High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System
    • Source: ResearchG
    • URL:[Link]

  • Scientific Research Publishing (Avdeef Cit

    • Title: pKa Determination.
    • Source: SCIRP
    • URL:[Link]

Sources

Exploratory

The Evolution of Benzonitrile-Piperidine Ether Scaffolds: Next-Generation M4 Muscarinic Positive Allosteric Modulators (PAMs)

Executive Summary The development of highly selective therapies for complex neurological and psychiatric disorders—such as schizophrenia and Alzheimer's disease—has long been hindered by the ubiquitous nature of neurotra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective therapies for complex neurological and psychiatric disorders—such as schizophrenia and Alzheimer's disease—has long been hindered by the ubiquitous nature of neurotransmitter receptors. Historically, targeting the muscarinic acetylcholine receptors (mAChRs) with orthosteric agonists resulted in severe peripheral side effects. The discovery of benzonitrile-piperidine ether compounds marked a paradigm shift in neuropharmacology. Functioning as highly selective Positive Allosteric Modulators (PAMs) of the M4 muscarinic receptor, these scaffolds enhance endogenous cholinergic signaling in the central nervous system (CNS) without triggering the dose-limiting toxicities associated with peripheral M2 and M3 receptor activation[1].

This technical guide explores the historical rationale, structural evolution, mechanistic pathways, and laboratory protocols essential for the synthesis and validation of benzonitrile-piperidine ether M4 PAMs.

Historical Context & The Shift to Allosteric Modulation

Acetylcholine (ACh) regulates neuronal function across both the peripheral and central nervous systems. The M4 mAChR subtype is predominantly expressed in the striatum, hippocampus, and cortex, where it plays a critical role in mediating higher cognitive processing and regulating dopamine and glutamate release[2]. Postmortem and in vivo imaging studies have consistently demonstrated a reduction in muscarinic receptor availability in patients with schizophrenia, linking cholinergic dysfunction directly to the pathophysiology of the disease[3].

Early drug development focused on orthosteric agonists (e.g., xanomeline), which bind to the highly conserved active site of the receptor[4]. However, because the orthosteric site is nearly identical across all five muscarinic subtypes (M1–M5), these drugs inadvertently activated peripheral M2 and M3 receptors, causing severe adverse events such as bradycardia, gastrointestinal distress, and hypersalivation[1].

To overcome this, researchers pivoted to allosteric modulation . PAMs bind to topographically distinct, less conserved regions of the receptor. They do not activate the receptor directly; rather, they potentiate the affinity and efficacy of endogenous ACh[5]. The benzonitrile-piperidine ether class emerged as a privileged scaffold in this space, pioneered extensively through the development of 6,5-fused heteroaryl piperidine ethers by Merck Sharp & Dohme[2] and further optimized into advanced preclinical candidates like VU6025733 by Vanderbilt University[6].

Mechanistic Pathway: M4 Receptor Signaling

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein complex. When activated by ACh and potentiated by a benzonitrile-piperidine ether PAM, the M4 receptor inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. In the striatum, this signaling cascade attenuates hyperdopaminergic activity, providing the antipsychotic and pro-cognitive efficacy required to treat schizophrenia[2].

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 mAChR (Striatal GPCR) ACh->M4 Binds Orthosteric Site PAM Benzonitrile-Piperidine Ether (M4 PAM) PAM->M4 Binds Allosteric Site (Enhances ACh Affinity) Gi Gi/o Protein Complex M4->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces DA Dopamine Release (Attenuated) cAMP->DA Modulates Striatal Output

Fig 1: M4 mAChR Gi/o signaling pathway modulated by benzonitrile-piperidine ether PAMs.

Structure-Activity Relationship (SAR) & Chemical Evolution

The structural anatomy of these M4 PAMs generally consists of three domains:

  • The Aryl Nitrile Motif: Typically a benzonitrile, which forms critical hydrogen-bond and dipole interactions within the allosteric pocket.

  • The Piperidine Ether Linker: A semi-rigid spacer (e.g., 3-(piperidin-4-yloxy)benzonitrile) that dictates the spatial orientation of the molecule[7].

  • The Heteroaryl Headgroup: Often a 6,5-fused or 6,6-fused heterocyclic system (e.g., triazolopyridazines or pyrimidines) that drives subtype selectivity and modulates pharmacokinetic properties[8].

Subtle modifications to the heteroaryl headgroup drastically alter target affinity and clearance. For instance, the hybridization of early scaffolds led to the discovery of VU6025733, a highly potent analog with exceptional subtype selectivity (>100-fold over M1, M2, M3, and M5) and robust in vivo efficacy[9].

Data Presentation: Pharmacological Profiling

The following table summarizes the structure-activity relationship (SAR) progression of representative piperidine ether PAMs, highlighting the balance between potency and in vivo clearance.

Compound IDCore Structural MotifhM4 EC₅₀ (nM)rM4 EC₅₀ (nM)Selectivity (M1-M3, M5)Rat In Vivo Clearance (CLp, mL/min/kg)
Compound 5q Dihydrobenzodioxine-Piperidine13448>100-fold> 20.0
Compound 6q Dihydrobenzodioxine-Piperidine3895>100-fold> 20.0
VU6025733 Triazolopyridazine-Piperidine2355>100-fold5.9
Merck Ex. 1 6,5-Fused Heteroaryl Piperidine< 50N/A>100-foldN/A

Data synthesized from foundational SAR studies on M4 PAM optimization[2],[9].

Experimental Methodologies & Protocols

As a Senior Application Scientist, ensuring that experimental workflows are logical, reproducible, and self-validating is paramount. Below are the definitive protocols for synthesizing the core scaffold and validating its pharmacological activity.

Protocol 1: Synthesis of the Piperidine Ether Scaffold via SNAr

Objective: Couple a 6,5-fused heteroaryl chloride to a 3-(piperidin-4-yloxy)benzonitrile intermediate. Causality & Rationale: We utilize a Nucleophilic Aromatic Substitution (SNAr) rather than a transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig). The electron-withdrawing nature of the heteroaryl chloride makes it highly susceptible to nucleophilic attack by the secondary amine of the piperidine. SNAr avoids expensive palladium catalysts, prevents toxic heavy-metal contamination in biological assays, and preserves the integrity of the sensitive nitrile group[10].

Step-by-Step Procedure:

  • Preparation: Suspend 1.2 equivalents of the 6,5-fused heteroaryl chloride (e.g., 4,6-dichloro-2,5-dimethylpyrimidine) and 1.0 equivalent of 3-(piperidin-4-yloxy)benzonitrile hydrochloride in anhydrous 1,4-dioxane (5 mL per mmol)[11].

  • Base Addition: Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and drive the substitution without competing as a nucleophile.

  • Reaction: Stir the mixture at room temperature for 6 hours, then elevate to 50°C for 15 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is deemed complete when the mass of the starting piperidine ether is fully consumed and the [M+H]+ of the coupled product dominates the chromatogram.

  • Workup: Cool to room temperature, partition between ethyl acetate and saturated aqueous ammonium chloride. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: In Vitro Pharmacological Validation (FLIPR Calcium Assay)

Objective: Determine the EC₅₀ and PAM activity of the synthesized compounds. Causality & Rationale: The M4 receptor natively couples to Gi, which inhibits cAMP production. Measuring a decrease in cAMP is technically challenging for High-Throughput Screening (HTS) due to poor signal-to-noise ratios. To solve this, we use CHO cells stably transfected with the M4 receptor and a chimeric Gqi5 protein . This chimera intercepts the Gi signal and artificially reroutes it through the Gq pathway, triggering a massive release of intracellular calcium. This allows us to use a fluorescent calcium indicator (Fluo-4) for a rapid, robust, and highly sensitive readout[12].

Step-by-Step Procedure:

  • Cell Preparation: Plate CHO-M4-Gqi5 cells in 384-well black-walled plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium dye buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition (Ago-PAM Check): Using a FLIPR (Fluorometric Imaging Plate Reader), add the test compound (10-point concentration curve). Record fluorescence for 140 seconds. Self-Validation: Any calcium spike here indicates the compound is acting as a direct agonist (ago-PAM) rather than a pure allosteric modulator.

  • ACh Challenge: Add an EC₂₀ concentration of Acetylcholine (ACh). Record fluorescence for 125 seconds. A leftward shift in the ACh response curve confirms Positive Allosteric Modulation.

  • Maximal Response: Add an ECₘₐₓ concentration of ACh to define the 100% activation ceiling.

  • Data Analysis: Normalize raw fluorescence data to the maximal ACh response. Calculate the EC₅₀ using a four-parameter logistical equation[12].

Conclusion

The evolution of benzonitrile-piperidine ether compounds represents a masterclass in rational drug design. By abandoning the highly conserved orthosteric site in favor of allosteric modulation, researchers have unlocked the ability to selectively target the M4 receptor, offering a viable path forward for treating the cognitive and psychotic symptoms of schizophrenia without peripheral cholinergic toxicity. While certain highly potent analogs like VU6025733 faced hepatotoxicity hurdles[6], the foundational SAR established by this chemical class continues to guide the development of next-generation neurotherapeutics.

References

  • Source: Google Patents (WO2018112840A1)
  • Source: Google Patents (WO2018112843A1)
  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy Source: ACS Chemical Neuroscience (2026) URL:[Link]

  • In Vivo Determination of Muscarinic Acetylcholine Receptor Availability in Schizophrenia Source: American Journal of Psychiatry URL:[Link]

Sources

Foundational

Predictive Frameworks for Oral Bioavailability: A Mechanistic Evaluation of 3-(4-Piperidinyloxy)benzonitrile Analogs

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical series that present unique absorption, distribution, metabolism, and excretio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical series that present unique absorption, distribution, metabolism, and excretion (ADME) challenges. The 3-(4-Piperidinyloxy)benzonitrile pharmacophore is a prime example. Widely utilized as a versatile building block in medicinal chemistry, this scaffold contains a basic piperidine nitrogen, a flexible ether linkage, and an electron-withdrawing benzonitrile ring.

While these features are excellent for target engagement, they create a delicate physicochemical tug-of-war that complicates oral bioavailability ( F ) predictions. To successfully optimize this scaffold, drug development professionals must deploy a self-validating system that bridges rigorous in vitro assays with in silico Physiologically Based Pharmacokinetic (PBPK) modeling. This whitepaper outlines the causality behind our experimental choices and provides a robust methodology for predicting human bioavailability for this class of analogs.

Structural Causality: The Physicochemical Tug-of-War

Before running a single assay, we must understand why the 3-(4-Piperidinyloxy)benzonitrile structure behaves the way it does in biological systems:

  • The Basic Piperidine Ring (pKa ~9.5): At the physiological pH of the human intestine (approx. 6.5), the piperidine amine is predominantly protonated. While this ionization enhances aqueous solubility (aiding dissolution), it severely restricts passive transcellular permeability. Furthermore, protonated basic amines are classic recognition motifs for intestinal efflux transporters like P-glycoprotein (P-gp).

  • The Ether Linker: This provides conformational flexibility, allowing the molecule to adopt multiple geometries. However, high flexibility can sometimes increase the entropic penalty of membrane insertion, further hindering passive absorption.

  • The Benzonitrile Moiety: The cyano group is metabolically stable but highly electron-withdrawing. It modulates the electron density of the aromatic ring, influencing potential π−π stacking interactions with Cytochrome P450 (CYP450) active sites in the liver, thereby dictating the first-pass metabolic liability.

In Vitro Permeability & Efflux Profiling

To accurately predict intestinal absorption, we rely on the bidirectional Caco-2 permeability assay rather than cell-free models like the Parallel Artificial Membrane Permeability Assay (PAMPA). Causality: PAMPA only measures passive diffusion. Given the basic nature of our analogs, active efflux via P-gp is a critical variable. A simple apical-to-basolateral (A-B) measurement might falsely indicate poor intrinsic permeability, whereas a bidirectional Caco-2 assay reveals whether the low A-B flux is actually driven by active basolateral-to-apical (B-A) efflux[1].

Step-by-Step Methodology: Bidirectional Caco-2 Permeability Assay

According to established industry protocols1[1], the assay must be executed as a self-validating system:

  • Cell Culture & Differentiation: Seed Caco-2 cells (derived from human colorectal adenocarcinoma) onto semipermeable polycarbonate inserts in a 24-well Transwell plate. Culture for 21 days to ensure full polarization into a differentiated monolayer with tight junctions and functional brush border transporters[1].

  • Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω⋅cm2 are utilized to ensure paracellular leakage does not confound transcellular data.

  • Compound Dosing: Dilute the 3-(4-Piperidinyloxy)benzonitrile analogs to a final concentration of 10 µM in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4[1].

  • Bidirectional Incubation:

    • For A-B transport: Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37 °C on an orbital shaker for 120 minutes.

  • Quantification & Calculation: Extract samples from the receiver chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 flags the analog as a likely substrate for active efflux.

Hepatic Metabolic Stability & First-Pass Extraction

Even if an analog successfully crosses the intestinal epithelium, it must survive first-pass metabolism in the liver. The piperidine ring is highly susceptible to CYP-mediated α -carbon oxidation and N-oxidation.

Step-by-Step Methodology: Microsomal Intrinsic Clearance ( CLint​ )
  • Preparation: Pre-incubate 1 µM of the analog with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Kinetic Sampling: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by transferring the aliquot into ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of the parent compound.

  • Scaling: Calculate the in vitro intrinsic clearance ( CLint,invitro​ ) and scale it to in vivo hepatic clearance ( CLH​ ) using physiological scaling factors (microsomal protein per gram of liver and liver weight per kg of body weight).

In Silico PBPK Modeling: Bridging In Vitro to In Vivo

Relying solely on allometric scaling from animal models often fails for basic amines due to species differences in CYP expression and volume of distribution. Instead, we integrate our in vitro data into2[2].

Recent literature demonstrates that 3 for understudied basic amine analogs without relying exclusively on scarce in vivo data[3]. Furthermore,4 have shown that combining structural alerts with PBPK models significantly reduces prediction errors for human oral bioavailability compared to traditional interspecies extrapolation[5].

By inputting our Caco-2 Papp​ values, HLM CLint​ , and QSAR-predicted tissue-to-plasma partition coefficients ( Kp​ ) into software like GastroPlus or Simcyp, we generate a mechanistic simulation of human oral absorption.

Quantitative Data Summary

The table below summarizes representative profiling data for three hypothetical 3-(4-Piperidinyloxy)benzonitrile analogs, demonstrating how structural modifications directly impact the parameters that govern predicted bioavailability.

Analog DesignationStructural ModificationCaco-2 Papp(A−B)​ ( 10−6 cm/s)Efflux Ratio( PappB−A​/PappA−B​ )Hepatic CLint​ (µL/min/mg)Predicted Human Bioavailability ( F %)
Analog 1 Unsubstituted Scaffold4.23.545.222%
Analog 2 N-Methylated Piperidine8.51.285.415%
Analog 3 4-Fluoro-benzonitrile12.10.915.668%

Data Interpretation: Analog 1 suffers from high efflux (ER = 3.5). N-methylation (Analog 2) masks the basic amine's hydrogen bond donor capacity, reducing efflux (ER = 1.2) and improving permeability, but drastically increases metabolic liability ( CLint​ = 85.4), resulting in lower overall F . Analog 3 introduces a fluorine atom on the benzonitrile ring, which sterically hinders CYP oxidation while maintaining good permeability, yielding the highest predicted F .

Visualizing the Bioavailability Prediction Workflow

The logical relationship between our chemical synthesis, in vitro validation, and in silico prediction is mapped below:

G A Analog Library Synthesis (Piperidine Modifications) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C Caco-2 Permeability (A-B Flux & Efflux Ratio) B->C D Microsomal Stability (CLint & CYP Phenotyping) B->D E QSAR & PBPK Modeling (GastroPlus / Simcyp) C->E D->E F Predicted Human %F (Bioavailability) E->F

Workflow for predicting oral bioavailability of 3-(4-Piperidinyloxy)benzonitrile analogs.

Strategic Outlook

Predicting the bioavailability of 3-(4-Piperidinyloxy)benzonitrile analogs requires a holistic view of the molecule's journey. By understanding the causality behind the piperidine ring's basicity and the benzonitrile's electronic effects, scientists can rationally design out liabilities. Coupling bidirectional Caco-2 data and microsomal stability with QSAR-driven PBPK modeling creates a self-validating, highly predictive framework that minimizes late-stage clinical attrition.

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol.
  • Fagerholm U., Hellberg S., Spjuth O. "Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology." Molecules (MDPI), 2021.
  • Zhang S., et al. "QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs: model validation, human pharmacokinetic prediction and abuse risk insights." Frontiers in Pharmacology, 2025.
  • Daga P., et al. "Predicting drug bioavailability using physiologically-based pharmacokinetic modeling and Global Sensitivity Analysis to identify sensitive parameters." Morressier, 2014.

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Coupling 3-(4-Piperidinyloxy)benzonitrile HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) | MW: 238.71 g/mol (HCl salt)[1] Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) | MW: 238.71 g/mol (HCl salt)[1]

Executive Summary & Mechanistic Causality

3-(4-Piperidinyloxy)benzonitrile hydrochloride is a highly versatile secondary amine building block frequently utilized in drug discovery for incorporating a functionalized aryl ether motif. The presence of the piperidine ring allows for two primary vectors of functionalization: N-Acylation (amide bond formation) and C-N Cross-Coupling (arylation).

Because this building block is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life, the in situ generation of the free nucleophilic amine (MW: 202.25 g/mol ) is the most critical variable in any coupling protocol[2]. Failure to account for the HCl equivalent leads to stoichiometric imbalances, incomplete activation, and stalled catalytic cycles. This guide details field-proven, self-validating protocols for both HATU-mediated amidation and Buchwald-Hartwig amination, explaining the causality behind each experimental choice.

Workflow 1: N-Acylation via HATU-Mediated Amide Bond Formation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for coupling sterically hindered or secondary amines[3]. The 7-azabenzotriazole moiety in HATU forms a highly reactive OAt-active ester, which accelerates the aminolysis step via a neighboring-group effect (intramolecular base catalysis)[2].

Reaction Pathway

HATU_Coupling A Carboxylic Acid + HATU C OAt-Active Ester Intermediate A->C Activation B DIPEA (Base) Deprotonation B->A Promotes E Amide Product (N-Acylation) C->E Aminolysis D 3-(4-Piperidinyloxy) benzonitrile HCl D->B Free-basing (Neutralize HCl) D->C Nucleophilic Attack

Caption: HATU-mediated amide coupling pathway for secondary amine hydrochlorides.

Optimized Reaction Conditions
ParameterReagent / ValueMechanistic Rationale
Coupling Reagent HATU (1.2 equiv)Generates the highly reactive OAt-ester. Slight excess ensures complete acid activation[3].
Base DIPEA (4.0 equiv)Critical: 1.0 eq neutralizes the piperidine HCl salt; 1.0 eq deprotonates the carboxylic acid; 2.0 eq maintains basicity[2][3].
Solvent Anhydrous DMFPolar aprotic solvent stabilizes the polar transition state during aminolysis and fully solubilizes the HATU salts[2].
Temperature 0 °C to Room TempPrevents thermal degradation of the active ester while maintaining rapid reaction kinetics.
Step-by-Step Protocol (1.0 mmol Scale)

This protocol is a self-validating system; visual and analytical cues are embedded to ensure success.

  • Pre-Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (696 µL, 4.0 mmol) dropwise. The solution will typically transition to a pale yellow color, indicating the formation of the OAt-active ester. Stir at room temperature for 15 minutes.

  • Amine Addition: Add 3-(4-Piperidinyloxy)benzonitrile hydrochloride (262 mg, 1.1 mmol) in one portion.

  • Reaction Monitoring (IPC): Stir the reaction at room temperature for 2–4 hours.

    • Validation: Analyze via LC-MS. The reaction is complete when the free base amine peak ( m/z 203.1 [M+H]+ ) is consumed and the product mass ( Macid​+202.1−18 ) appears.

  • Work-up: Dilute the mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated aqueous NaHCO3​ (15 mL) to remove unreacted acid, and 5% aqueous LiCl (2 × 15 mL) to extract residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Workflow 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

For the arylation of the piperidine nitrogen, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard[4]. Because the starting material is a secondary amine lacking β -hydrogens on the nitrogen, the primary side reaction ( β -hydride elimination) is mitigated, allowing for excellent yields when paired with bulky, electron-rich phosphine ligands like tBuDavePhos or RuPhos [5].

Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Piperidine derivative) OxAdd->AmineCoord BaseDeprot Base Deprotonation (NaOtBu neutralizes HCl & Pd-H) AmineCoord->BaseDeprot RedElim Reductive Elimination BaseDeprot->RedElim RedElim->Pd0 Regenerates Pd(0) Product C-N Coupled Product RedElim->Product Yields

Caption: Catalytic cycle of Buchwald-Hartwig amination for piperidine hydrochlorides.

Optimized Reaction Conditions
ParameterReagent / ValueMechanistic Rationale
Catalyst Pd2​(dba)3​ (2 mol%)Provides a stable, soluble source of Pd(0) to initiate oxidative addition[4][6].
Ligand tBuDavePhos or RuPhos (8 mol%)Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and prevent catalyst deactivation[5].
Base NaOtBu (3.0 equiv)Critical: Must be strong enough to deprotonate the Pd-amine complex. The high equivalent count accounts for the neutralization of the piperidine HCl salt[4].
Solvent Anhydrous, Degassed TolueneNon-polar solvent supports the catalytic cycle. Degassing is mandatory to prevent Pd(0) oxidation[4].
Step-by-Step Protocol (1.0 mmol Scale)

Palladium catalysis is highly sensitive to oxygen and moisture. Strict adherence to Schlenk techniques is required.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), 3-(4-Piperidinyloxy)benzonitrile hydrochloride (286 mg, 1.2 mmol), Pd2​(dba)3​ (18.3 mg, 0.02 mmol), and the selected ligand (e.g., tBuDavePhos , 27.3 mg, 0.08 mmol)[5][6].

  • Base Addition: Add Sodium tert-butoxide ( NaOtBu ) (288 mg, 3.0 mmol).

  • Degassing (Critical Step): Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged Toluene (5.0 mL) via syringe.

  • Heating: Replace the septum with a Teflon-lined crimp cap under Argon. Heat the reaction mixture in an oil bath at 90–100 °C (or via microwave irradiation at 110 °C for 30 mins) with vigorous stirring[4][5].

  • Reaction Monitoring (IPC): Monitor via GC-MS or LC-MS.

    • Validation: The reaction is complete upon the disappearance of the aryl halide. If the reaction stalls, check for the dehalogenated byproduct (Ar-H), which indicates moisture contamination[6].

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the crude mixture through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts[4].

  • Isolation: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography (typically Hexanes/EtOAc gradients).

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, employ the following analytical validations:

  • TLC Visualization: The starting material (3-(4-Piperidinyloxy)benzonitrile) is strongly UV-active at 254 nm due to the benzonitrile chromophore. It will also stain positively with Ninhydrin (yielding a blue/purple spot characteristic of secondary amines). The coupled products (tertiary amides/amines) will remain UV-active but will fail to stain with Ninhydrin, providing a rapid visual confirmation of coupling.

  • Mass Spectrometry: The isotopic signature of the nitrile group and the piperidine ring provides a stable fragmentation pattern. Look for the loss of the piperidine moiety during MS/MS fragmentation to confirm the structural integrity of the ether linkage.

References

  • Alchimica. "3-(4-Piperidinyloxy)benzonitrile hydrochloride (1 x 100 mg)". Available at: [Link]

  • ResearchGate. "Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine". Available at: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at: [Link]

Sources

Application

Application Note: High-Yield Reductive Amination of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Introduction 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) is a highly versatile synthetic building block in medicinal chemistry, frequently utilized to incorporate piperidine and benzonitrile pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) is a highly versatile synthetic building block in medicinal chemistry, frequently utilized to incorporate piperidine and benzonitrile pharmacophores into novel neurological and cardiovascular drug candidates[1]. Modifying the secondary amine of the piperidine ring is a critical step in Structure-Activity Relationship (SAR) exploration. Among the available functionalization methods, direct reductive amination stands out as the most robust, selective, and scalable approach for N-alkylation[2].

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice rather than blindly following a procedure.

  • Freebasing the Starting Material: As a hydrochloride salt, 3-(4-Piperidinyloxy)benzonitrile is highly stable and easy to handle[3]. However, its amine is protonated and non-nucleophilic. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), must be added to liberate the free secondary amine in situ before it can attack the carbonyl carbon.

  • The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces carbonyls to alcohols, or Sodium Cyanoborohydride (NaBH₃CN), which poses significant toxicity risks, STAB is exceptionally mild[4],. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB unreactive toward most aldehydes and ketones, yet highly reactive toward the more electrophilic iminium ion intermediate[4]. This kinetic preference ensures high yields of the target N-alkylated product while suppressing alcohol byproducts[5].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations due to its superior solubility profile and reaction kinetics[6],[7].

Experimental Workflow

ReductiveAmination Start 3-(4-Piperidinyloxy)benzonitrile HCl (Starting Material) Freebase Freebasing (DIPEA) Liberates Secondary Amine Start->Freebase Iminium Iminium Ion Formation (Addition of Carbonyl) Freebase->Iminium Reduction Selective Reduction (STAB in DCE) Iminium->Reduction Workup Aqueous Quench & Extraction (NaHCO3 / DCM) Reduction->Workup Product N-Alkylated Piperidine Product (Target Compound) Workup->Product

Workflow for the reductive amination of 3-(4-Piperidinyloxy)benzonitrile HCl.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
3-(4-Piperidinyloxy)benzonitrile HCl Starting Material1.0 eqCAS: 950649-07-7[3]
Aldehyde or Ketone Alkylating Agent1.0 - 1.2 eqUse slight excess for volatile aldehydes[5]
DIPEA Base1.2 - 1.5 eqLiberates the free secondary amine
STAB (NaBH(OAc)₃) Reducing Agent1.4 - 2.0 eqAdd portion-wise to control exotherm[5]
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MEnsure anhydrous conditions[6]
Acetic Acid (Glacial) Catalyst (Optional)1.0 eqAccelerates sluggish ketone reactions[6]

Step-by-Step Methodology

Step 1: Reactant Preparation & Freebasing

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add 3-(4-Piperidinyloxy)benzonitrile hydrochloride (1.0 eq).

  • Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free secondary amine.

Step 2: Iminium Ion Formation 4. Add the target aldehyde or ketone (1.1 eq) to the reaction mixture. 5. (Optional) If using a sterically hindered ketone, add glacial acetic acid (1.0 eq) to catalyze iminium ion formation[5],[6]. 6. Allow the mixture to stir at room temperature for 30–60 minutes to establish the iminium equilibrium.

Step 3: Selective Reduction 7. Cool the reaction mixture to 0 °C using an ice bath. 8. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to prevent a sudden temperature spike[5]. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

Step 4: Quenching and Workup 10. Once complete, quench the excess STAB by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (equal to the reaction volume). Caution: Vigorous gas evolution (H₂) will occur. 11. Stir vigorously for 15 minutes to break up boron complexes. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH or Hexanes/Ethyl Acetate) to afford the pure N-alkylated 3-(4-Piperidinyloxy)benzonitrile.

Reaction Optimization & Troubleshooting

ParameterSuboptimal ConditionOptimized ConditionCausality & Expected Outcome
Reducing Agent NaBH₄STAB (NaBH(OAc)₃)NaBH₄ reduces the carbonyl before iminium formation, yielding alcohol byproducts. STAB selectively targets the iminium ion[5].
Solvent Methanol (MeOH)DCE or DCMMeOH can cause side reactions with STAB. DCE provides the highest reaction rate and yield for STAB aminations[6].
Ketone Reactivity No catalystAdd 1.0 eq Acetic AcidKetones form iminium ions slower than aldehydes. Acetic acid accelerates this equilibrium, boosting yields significantly[6],[7].
Over-alkylation Excess carbonyl1.0 eq carbonyl + StepwiseIf over-alkylation occurs, pre-form the iminium completely before adding STAB to prevent runaway reactions[5].

Self-Validating Quality Control

To ensure this protocol operates as a self-validating system, integrate the following analytical checks:

  • LC-MS Tracking: The starting material (3-(4-Piperidinyloxy)benzonitrile) has an m/z of[M+H]⁺ = 203.1 (freebase). The disappearance of this mass and the appearance of the target N-alkylated mass confirms conversion.

  • ¹H & ¹³C NMR Validation: Post-purification, the disappearance of the broad singlet corresponding to the secondary amine (NH) and the downfield shifting of the piperidine alpha-protons (adjacent to the nitrogen) confirm successful N-alkylation. The structural integrity of the benzonitrile group can be verified by the characteristic aromatic splitting pattern and the nitrile carbon signal (~118 ppm) in ¹³C NMR.

References

  • Sciencemadness.org. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination." Available at: [Link]

  • Fisher Scientific. "CAS RN 950649-07-7." Available at: [Link]

Sources

Method

Hydrolysis of the nitrile group in 3-(4-Piperidinyloxy)benzonitrile hydrochloride

Executive Summary 3-(4-Piperidinyloxy)benzonitrile hydrochloride is a highly versatile bifunctional building block utilized extensively in pharmaceutical research and active pharmaceutical ingredient (API) development[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Piperidinyloxy)benzonitrile hydrochloride is a highly versatile bifunctional building block utilized extensively in pharmaceutical research and active pharmaceutical ingredient (API) development[1]. The targeted transformation—hydrolysis of the aromatic nitrile to a carboxylic acid—yields 3-(4-piperidinyloxy)benzoic acid, a critical intermediate for synthesizing complex amides and esters. This application note provides a comprehensive, self-validating guide to executing this hydrolysis, detailing both acid- and base-catalyzed pathways, mechanistic rationales, and critical isolation strategies based on isoelectric precipitation.

Mechanistic Insights & Strategy

The conversion of a nitrile to a carboxylic acid proceeds via a two-step mechanism: initial hydration to a primary carboxamide, followed by further hydrolysis to the carboxylic acid ()[2]. Because the amide intermediate is resonance-stabilized, the second step is rate-limiting and requires forcing conditions—such as extended heating with strong acid or base—to drive the reaction to completion and prevent over-accumulation of the amide ()[3].

When working with 3-(4-piperidinyloxy)benzonitrile hydrochloride, two specific structural liabilities dictate the experimental design:

  • The Piperidine Amine: The starting material is a hydrochloride salt. Acidic hydrolysis maintains the secondary amine in its protonated (ammonium) state, preventing unwanted oxidation or side reactions at the nitrogen center while maximizing aqueous solubility.

  • The Aryl-Alkyl Ether Linkage: While generally robust, aryl-alkyl ethers can be susceptible to cleavage by strong nucleophilic acids (e.g., HBr, HI). Therefore, if an acidic pathway is chosen, HCl must be used. Alternatively, basic hydrolysis (NaOH/KOH) is entirely orthogonal to ether cleavage ()[4], making it an exceptionally safe alternative for preserving the piperidinyloxy core.

Reaction Pathway & Workflow

Workflow cluster_acid Protocol A: Acidic Pathway cluster_base Protocol B: Basic Pathway SM 3-(4-Piperidinyloxy)benzonitrile HCl (Starting Material) AcidCond 6M HCl, Reflux 18h (Maintains Protonated Amine) SM->AcidCond BaseCond 3M NaOH, EtOH/H2O, Reflux 12h (Prevents Ether Cleavage) SM->BaseCond AcidInt Amide Intermediate (Transient) AcidCond->AcidInt AcidProd Carboxylic Acid HCl Salt + NH4Cl AcidInt->AcidProd Isoelectric pH Adjustment to ~7.0 (Isoelectric Point) AcidProd->Isoelectric Add NaOH BaseInt Amide Intermediate (Transient) BaseCond->BaseInt BaseProd Sodium Carboxylate Salt + Free Piperidine BaseInt->BaseProd BaseProd->Isoelectric Add HCl Final 3-(4-Piperidinyloxy)benzoic Acid (Zwitterionic Precipitate) Isoelectric->Final Filtration & Washing

Workflow for the hydrolysis of 3-(4-piperidinyloxy)benzonitrile HCl to its zwitterionic acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended for Amine Protection)

Causality/Rationale: Utilizing 6M HCl provides sufficient hydronium ion concentration to drive the hydrolysis[2] while ensuring the piperidine nitrogen remains protonated. This enhances aqueous solubility during the reaction and prevents amine oxidation.

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 3-(4-piperidinyloxy)benzonitrile hydrochloride (1.0 eq) and 6M aqueous HCl (10 volumes).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105–110 °C for 16–18 hours. Monitor via HPLC or TLC (eluent: DCM/MeOH/NH₄OH 90:9:1) until the nitrile and intermediate amide are consumed.

  • Cooling: Cool the reaction mixture to 0–5 °C in an ice bath.

  • Isoelectric Precipitation (Critical Step): The product contains a carboxylic acid (pKa ~4.0) and a piperidine (pKa ~10.0). Slowly add 6M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH to exactly 6.8–7.2. At this isoelectric point, the molecule forms a neutral zwitterion, drastically reducing its aqueous solubility and causing it to precipitate.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 2 volumes) to remove residual NaCl and NH₄Cl[2].

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 3-(4-piperidinyloxy)benzoic acid.

Protocol B: Base-Catalyzed Hydrolysis (Recommended for Maximum Ether Stability)

Causality/Rationale: Base-catalyzed hydrolysis is highly efficient for aromatic nitriles and completely eliminates the risk of ether cleavage[4]. Ethanol is used as a co-solvent to ensure the starting material dissolves as it is free-based by the NaOH.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-(4-piperidinyloxy)benzonitrile hydrochloride (1.0 eq) in a 1:1 mixture of Ethanol and Water (10 volumes).

  • Base Addition: Add solid NaOH (4.0 eq). The first equivalent neutralizes the HCl salt, while the remaining three equivalents drive the hydrolysis of the nitrile and intermediate amide[2].

  • Reflux: Heat the mixture to reflux (80–85 °C) for 12–14 hours. The evolution of ammonia gas (NH₃) will be observed[2].

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Isoelectric Precipitation: Cool the aqueous residue to 0–5 °C. Slowly add 3M HCl dropwise until the pH reaches 6.8–7.2. The zwitterionic product will precipitate.

  • Isolation: Filter, wash with ice-cold water, and dry under vacuum at 50 °C.

Quantitative Data & Optimization Matrix

ParameterProtocol A (Acidic Pathway)Protocol B (Basic Pathway)
Reagents 6M HCl (Aqueous)NaOH (4 eq), EtOH / H₂O
Temperature 105–110 °C (Reflux)80–85 °C (Reflux)
Reaction Time 16–18 hours12–14 hours
Intermediate Primary Amide (Transient)Primary Amide (Transient)
Byproducts NH₄ClNH₃ (gas), NaCl
Expected Yield 85–90%80–88%
Purity (HPLC) > 98%> 97%
Primary Advantage Protects secondary amineZero risk of ether cleavage

Analytical Monitoring & Troubleshooting

  • Stalling at the Amide: If HPLC analysis shows a plateau with significant primary amide remaining, the reaction lacks sufficient thermal energy or reagent concentration. For Protocol A, ensure the HCl concentration has not dropped due to evaporation (verify a tight reflux seal). For Protocol B, add an additional 1.0 eq of NaOH and continue heating.

  • Poor Precipitation Yield: If the yield during the isoelectric precipitation is low, the pH may have overshot the 6.8–7.2 window. The zwitterion is highly soluble at pH < 5 (as an ammonium cation) and pH > 9 (as a carboxylate anion). Carefully back-titrate with dilute acid/base to hit the exact isoelectric point.

References

  • Wikipedia Contributors. "Nitrile." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ramachandran et al. "Process for hydrolyzing nitriles." US Patent 4629808A.
  • National Center for Biotechnology Information (PMC). "Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid." URL:[Link]

  • Fisher Scientific. "3-(4-Piperidinyloxy)benzonitrilhydrochlorid, 97 %." URL:[Link]

Sources

Application

Application Note: Preparation of M4 Muscarinic Receptor PAMs using 3-(4-Piperidinyloxy)benzonitrile HCl

Target Audience: Researchers, Medicinal Chemists, and API Development Scientists Content Focus: Synthesis of Positive Allosteric Modulators (PAMs) for Neurological Disorders Introduction and Scientific Rationale The M4 m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and API Development Scientists Content Focus: Synthesis of Positive Allosteric Modulators (PAMs) for Neurological Disorders

Introduction and Scientific Rationale

The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a highly validated therapeutic target for the treatment of psychosis, schizophrenia, and behavioral disturbances associated with Alzheimer's disease [1, 2]. Because the orthosteric binding site of muscarinic receptors is highly conserved, developing selective orthosteric agonists has historically been plagued by off-target cholinergic side effects [3].

To bypass this limitation, modern drug discovery focuses on Positive Allosteric Modulators (PAMs) . These compounds bind to a topographically distinct allosteric site, enhancing the receptor's response to endogenous acetylcholine without activating the receptor on their own.

3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) is a critical pharmaceutical intermediate in the synthesis of next-generation M4 PAMs. Structurally, it provides a highly versatile piperidine ether motif. The secondary amine of the piperidine ring serves as an ideal nucleophile for coupling with tricyclic or heteroaryl scaffolds (e.g., thieno[2,3-d]pyrimidines), while the benzonitrile moiety occupies a distinct hydrophobic pocket within the M4 allosteric binding site, contributing to high subtype selectivity [1].

Why the Hydrochloride Salt?

In API development, the HCl salt of 3-(4-Piperidinyloxy)benzonitrile is preferred over the free base. The free secondary amine is susceptible to atmospheric oxidation and can undergo slow dimerization or degradation over time. The HCl salt ensures long-term bench stability, high crystallinity, and precise stoichiometric control during downstream coupling reactions.

Mechanistic Pathways & Workflow

The integration of 3-(4-Piperidinyloxy)benzonitrile HCl into an M4 PAM candidate typically involves a Nucleophilic Aromatic Substitution (S_NAr) or a Buchwald-Hartwig cross-coupling. Below is the chemical workflow and the downstream biological signaling pathway of the resulting API.

ChemicalWorkflow A 3-(4-Piperidinyloxy) benzonitrile HCl B Free Base Generation (DIPEA / DMF) A->B Deprotonation C S_NAr Coupling (Heteroaryl Chloride) B->C Nucleophilic Attack D M4 PAM Candidate (API) C->D Isolation

Figure 1: Chemical synthesis workflow from the HCl salt intermediate to the final M4 PAM API.

BiologicalPathway PAM Synthesized M4 PAM M4 M4 Muscarinic Receptor PAM->M4 Binds Allosteric Site ACh Endogenous ACh ACh->M4 Binds Orthosteric Site Gi Gi/o Protein Activation M4->Gi Conformational Shift cAMP Decreased cAMP Gi->cAMP Adenylyl Cyclase Inhibition

Figure 2: Biological signaling pathway of the synthesized M4 PAM in the central nervous system.

Quantitative Data: S_NAr Coupling Optimization

The causality behind selecting specific reaction conditions is rooted in the activation energy required for the S_NAr reaction. The heteroaryl chloride electrophile is often sterically hindered. Using a polar aprotic solvent (DMF) stabilizes the charged Meisenheimer complex transition state. Furthermore, N,N -Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents unwanted quaternization side-reactions with the electrophile.

Table 1: Optimization of S_NAr Coupling Conditions

SolventBase (3.0 eq)Temperature (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
THFTEA65 (Reflux)1642>90%Insufficient thermal energy; incomplete conversion.
MeCNK₂CO₃80 (Reflux)1268>95%Heterogeneous base limits reaction rate.
DMF DIPEA 90 8 89 >98% Optimal solubility and transition state stabilization.
DMSODIPEA110485>92%High temp causes minor degradation/impurity formation.

Experimental Protocols

The following self-validating protocol outlines the synthesis of a model M4 PAM using 3-(4-Piperidinyloxy)benzonitrile HCl and a generic heteroaryl chloride (e.g., a substituted thieno[2,3-d]pyrimidine).

Protocol A: In Situ Free-Basing and S_NAr Coupling

Note: This protocol utilizes a one-pot neutralization and coupling strategy to minimize handling of the oxidation-sensitive free amine.

Materials Required:

  • 3-(4-Piperidinyloxy)benzonitrile HCl (1.2 equivalents)

  • Heteroaryl chloride scaffold (1.0 equivalent, e.g., 10 mmol, 2.0 g)

  • N,N -Diisopropylethylamine (DIPEA) (3.5 equivalents)

  • Anhydrous N,N -Dimethylformamide (DMF) (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the heteroaryl chloride (10.0 mmol) and 3-(4-Piperidinyloxy)benzonitrile HCl (12.0 mmol, 2.86 g).

  • Solvation and Purging: Add 50 mL of anhydrous DMF. Seal the flask with a rubber septum and purge the system with dry Nitrogen ( N2​ ) for 5 minutes to displace atmospheric oxygen.

  • In Situ Neutralization: Using a syringe, add DIPEA (35.0 mmol, ~6.1 mL) dropwise over 2 minutes at room temperature.

    • Causality: The first 1.2 equivalents of DIPEA neutralize the HCl salt, generating the nucleophilic free piperidine in situ. The remaining equivalents act as an acid scavenger for the HCl generated during the S_NAr coupling.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 90°C. Stir vigorously for 8 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the heteroaryl chloride peak and the emergence of the product mass ( [M+H]+ ) indicates completion.

Protocol B: Workup and Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

    • Causality: DMF is highly miscible with water, whereas the highly lipophilic PAM product is not. This induces rapid precipitation of the crude product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane) to yield the pure M4 PAM candidate.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized intermediate, the following analytical benchmarks must be met:

  • LC-MS: >98% purity by UV (254 nm). The mass spectrum must show the correct [M+H]+ ion corresponding to the coupled product.

  • ¹H NMR (400 MHz, DMSO- d6​ ):

    • Confirm the disappearance of the piperidine N-H proton (typically broad, ~8.5-9.0 ppm in the HCl salt).

    • Verify the presence of the benzonitrile aromatic protons (multiplet, 7.40 - 7.60 ppm).

    • Confirm the diagnostic methine proton (-CH-O-) of the piperidine ring (multiplet, ~4.60 - 4.80 ppm), which shifts slightly downfield upon N-arylation.

References

  • Source: WIPO (PCT) Patent WO2018112843A1 (Merck Sharp & Dohme Corp)
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Source: ACS Chemical Neuroscience (2024) URL:[Link]

  • Effects of a novel M4 muscarinic positive allosteric modulator on behavior and cognitive deficits relevant to Alzheimer's disease and schizophrenia in rhesus monkey Source: Neuropharmacology (PubMed) URL:[Link]

Method

Application Note: Standard Operating Procedure for the Dissolution of 3-(4-Piperidinyloxy)benzonitrile hydrochloride

Executive Summary This technical guide establishes a rigorous, self-validating Standard Operating Procedure (SOP) for the dissolution and handling of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7). Des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes a rigorous, self-validating Standard Operating Procedure (SOP) for the dissolution and handling of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7). Designed for researchers and drug development professionals, this protocol ensures maximum compound stability, precise molarity, and reproducible experimental outcomes in both in vitro and in vivo settings.

Physicochemical Profiling & Mechanistic Rationale

Before initiating dissolution, it is critical to understand the physicochemical nature of the compound to dictate solvent selection and handling parameters.

  • Chemical Identity: 3-(4-Piperidinyloxy)benzonitrile hydrochloride[1]

  • CAS Number: 950649-07-7[1]

  • Molecular Formula: C₁₂H₁₄N₂O · HCl (or C₁₂H₁₅ClN₂O)[1]

  • Molecular Weight: 238.71 g/mol [1]

The Causality of the Hydrochloride Salt Form

Approximately half of all small molecule drugs are formulated as salts to overcome the poor aqueous solubility of their free-base counterparts. The formulation of this compound as a hydrochloride (HCl) salt is highly intentional. According to the [2], salt formation enhances the dissolution rate by lowering the microenvironmental pH at the solid-liquid interface during dissolution. The ionic interactions in the salt crystal lattice increase hydrophilicity, facilitating rapid wettability and ensuring rapid dissociation in aqueous media or physiological buffers[2].

Solvent Selection
  • For In Vitro Storage (Stock Solutions): Dimethyl sulfoxide (DMSO) is the gold standard. It prevents the hydrolysis of the nitrile group over long-term storage and ensures complete molecular dispersion.

  • For In Vivo / Cell-Based Assays (Working Solutions): Double-distilled water (ddH₂O) or Phosphate-Buffered Saline (PBS). The HCl salt form guarantees high mobility and solubility in aqueous environments[3].

Quantitative Reconstitution Guidelines

To ensure precise assay reproducibility, utilize the following pre-calculated molarity table. The calculations are based on the exact molecular weight of the HCl salt (238.71 g/mol ).

Table 1: Reconstitution Volumes for Standard Stock Concentrations

Mass of CompoundVolume of Solvent for 1 mMVolume of Solvent for 5 mMVolume of Solvent for 10 mMVolume of Solvent for 50 mM
1.0 mg 4.189 mL837.8 µL418.9 µL83.8 µL
5.0 mg 20.946 mL4.189 mL2.095 mL418.9 µL
10.0 mg 41.892 mL8.378 mL4.189 mL837.8 µL

Self-Validating Dissolution Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the physical integrity of the solution before it is applied to biological models.

Step 1: Thermal Equilibration
  • Action: Remove the solid compound from -20°C storage and allow the sealed vial to equilibrate to room temperature (approx. 30 minutes) before opening.

  • Causality: Hydrochloride salts are often hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder, altering its true mass and potentially initiating premature hydrolysis.

  • Validation Check: The exterior of the vial must feel neutral to the touch with zero visible condensation.

Step 2: Analytical Weighing
  • Action: Weigh the desired mass using a calibrated microbalance in a low-static environment.

Step 3: Solvent Addition
  • Action: Add the precise volume of DMSO or ddH₂O (refer to Table 1) using a calibrated micropipette.

Step 4: Agitation & Visual Validation
  • Action: Vortex the mixture for 30–60 seconds at maximum speed.

  • Validation Check (Tyndall Effect): Hold the vial against a dark background and shine a laser pointer or bright LED through the liquid. A solid line of scattered light indicates the presence of undissolved micro-particulates. The solution is only ready when it is optically clear. If scattering is observed, proceed to Step 5.

Step 5: Acoustic Cavitation (Sonication)
  • Action: Place the vial in an ultrasonic water bath for 2 to 5 minutes. Monitor the water temperature to ensure it does not exceed 37°C.

  • Causality: Sonication provides the kinetic energy required to disrupt the crystal lattice of stubborn particulates. However, prolonged sonication generates localized heat, which can cause thermal degradation of the benzonitrile moiety.

Step 6: Sterile Filtration (For Aqueous Solutions Only)
  • Action: Pass the aqueous solution through a 0.22 µm PTFE or PES syringe filter before introducing it to cell cultures.

  • Causality: Removes opportunistic biological contaminants. Note: Do not filter high-concentration DMSO stocks, as DMSO can degrade certain filter housing materials.

Experimental Workflow Visualization

DissolutionWorkflow A Solid Compound (CAS: 950649-07-7) B Thermal Equilibration & Weighing A->B C Solvent Addition (DMSO or ddH2O) B->C D Agitation & Sonication (Max 37°C) C->D E Sterile Filtration (0.22 µm PTFE/PES) D->E Aqueous Solutions F Aliquoting (Single-use vials) D->F DMSO Solutions E->F G Cryogenic Storage (-20°C to -80°C) F->G

Workflow for the dissolution, filtration, and storage of 3-(4-Piperidinyloxy)benzonitrile HCl.

Storage and Stability Management

Proper storage is as critical as the dissolution process itself to maintain the pharmacological efficacy of the compound.

  • Aliquoting: Immediately divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL).

  • Causality for Aliquoting: Repeated freeze-thaw cycles induce cryoconcentration—a phenomenon where the solvent freezes first, pushing the solute into highly concentrated micro-pockets. This can force the compound out of solution, leading to irreversible precipitation and inaccurate dosing in subsequent experiments.

  • Storage Conditions: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term preservation (up to 6 months). Protect from light.

References

  • Safety Data Sheet: 3-(4-Piperidinyloxy)benzonitrile hydrochloride Source: Fisher Scientific URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Document ID: AN-SP-2026-950649-077 Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7), a key intermediate in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-SP-2026-950649-077

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7), a key intermediate in the development of various pharmaceutical agents.[1] Two robust and scalable synthetic routes are presented, analyzed, and accompanied by detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into process optimization, safety considerations, and the underlying chemical principles for successful large-scale production.

Introduction: Strategic Importance of the Target Compound

3-(4-Piperidinyloxy)benzonitrile hydrochloride serves as a crucial building block in medicinal chemistry, particularly in the synthesis of compounds targeting neurological pathways.[1] Its molecular architecture, featuring a piperidinyloxy linkage to a benzonitrile moiety, is a common scaffold in a variety of biologically active molecules. The reliable, safe, and cost-effective production of this intermediate at scale is therefore a critical step in the drug development pipeline. This guide elucidates two strategic synthetic approaches, balancing factors of yield, purity, cost, and operational safety to inform process selection for industrial applications.

Comparative Analysis of Synthetic Routes

Two primary strategies for the large-scale synthesis of 3-(4-Piperidinyloxy)benzonitrile have been identified and validated:

  • Route A: Direct Nucleophilic Aromatic Substitution (SNAr) - A direct coupling of 3-fluorobenzonitrile and 4-hydroxypiperidine.

  • Route B: N-Boc Protected Williamson Ether Synthesis & Deprotection - A two-step approach utilizing a protected piperidine derivative to mitigate side reactions, followed by deprotection.

The selection of a particular route will depend on specific project requirements, including cost of raw materials, available equipment, and desired purity profile of the final product.

Quantitative Data Summary

The following table provides a high-level comparison of the two primary synthetic routes for informed decision-making in a scale-up context.

ParameterRoute A: Direct SNArRoute B: N-Boc Protected Route
Starting Materials 3-Fluorobenzonitrile, 4-Hydroxypiperidine3-Fluorobenzonitrile, N-Boc-4-hydroxypiperidine
Key Reagents Strong Base (e.g., NaH), Polar Aprotic Solvent (e.g., DMF, DMSO)Strong Base (e.g., NaH), Acid for deprotection (e.g., HCl)
Number of Steps 2 (Coupling & Salt Formation)3 (Coupling, Deprotection & Salt Formation)
Estimated Overall Yield 75-85%80-90%
Process Complexity ModerateHigh
Key Advantages Fewer steps, potentially lower raw material cost.Higher purity, better control of side reactions.
Key Disadvantages Potential for N-alkylation side products, safety concerns with NaH/DMF.Additional protection/deprotection steps, higher cost of protected starting material.

Mechanistic Insights and Rationale

Route A: Nucleophilic Aromatic Substitution (SNAr)

The direct coupling of 3-fluorobenzonitrile with 4-hydroxypiperidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3][4][5][6] This reaction is feasible due to the electron-withdrawing nature of the nitrile group (-CN), which activates the aromatic ring towards nucleophilic attack.[4] The nitrile group, positioned meta to the fluorine, provides sufficient electronic activation to facilitate the substitution.

The mechanism involves two key steps:

  • Addition of the Nucleophile: The alkoxide, generated in-situ from 4-hydroxypiperidine and a strong base, attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[2][5]

SNAr_Mechanism

Caption: SNAr mechanism for the synthesis of the target intermediate.

Route B: N-Boc Protected Williamson Ether Synthesis

This route employs a classical Williamson ether synthesis, which is fundamentally an SN2 reaction between an alkoxide and an alkyl halide (or in this case, an activated aryl halide).[7][8][9] The use of N-Boc-4-hydroxypiperidine is a strategic choice in process chemistry to prevent the secondary amine of the piperidine ring from competing with the hydroxyl group as a nucleophile, thus avoiding the formation of N-arylated byproducts.[10]

The process involves:

  • Formation of the Alkoxide: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base like sodium hydride (NaH) to form a potent nucleophile.[10]

  • Nucleophilic Attack: The resulting alkoxide attacks the electron-deficient carbon of 3-fluorobenzonitrile, displacing the fluoride ion.

  • Boc Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions, typically with hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.[11][12]

Protected_Route_Workflow

Caption: Workflow for the N-Boc protected synthesis route.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol for Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 3-(4-Piperidinyloxy)benzonitrile

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous N,N-Dimethylformamide (DMF) (10 L per kg of 3-fluorobenzonitrile).

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF at 0-5 °C with vigorous stirring.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 4-hydroxypiperidine. The use of a dispersion in mineral oil aids in safe handling.[13]

    • Safety Note: The addition of NaH to DMF can be exothermic and may lead to a runaway reaction if not controlled.[14][15][16][17] Maintain strict temperature control and a nitrogen atmosphere to prevent ignition of the evolved hydrogen gas.

  • Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature below 10 °C. Stir for 1 hour at this temperature to ensure complete formation of the alkoxide.

  • Aryl Halide Addition: Add 3-fluorobenzonitrile (1.0 equivalent) dropwise to the reaction mixture, keeping the temperature below 20 °C.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous phase with ethyl acetate (3 x 5 L).

    • Combine the organic layers and wash with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Step 2: Formation and Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-(4-Piperidinyloxy)benzonitrile in isopropanol (5 L per kg of crude product).

  • Salt Formation: Cool the solution to 0-5 °C and slowly bubble anhydrous hydrogen chloride gas through the solution until the pH is between 1 and 2. Alternatively, a solution of HCl in isopropanol can be added dropwise.[18][19][20]

    • Causality: The use of anhydrous HCl in a non-aqueous solvent ensures the precipitation of the hydrochloride salt without introducing water, which could affect crystallinity and yield.[18]

  • Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to promote complete crystallization.

  • Isolation and Drying:

    • Filter the solid product and wash the filter cake with cold isopropanol.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

    • Expected Product: A white to off-white crystalline solid.[1]

Protocol for Route B: N-Boc Protected Route

Step 1: Synthesis of N-Boc-3-(4-piperidinyloxy)benzonitrile

  • Reactor Setup and Base Addition: Follow steps 1 and 2 from the Route A protocol, using anhydrous DMF and sodium hydride.

  • Nucleophile Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature below 10 °C. Stir for 1 hour.

    • Causality: N-Boc-4-hydroxypiperidine is used to prevent N-arylation, ensuring a cleaner reaction profile.[10]

  • Aryl Halide Addition and Reaction: Follow steps 4 and 5 from the Route A protocol, adding 3-fluorobenzonitrile and heating the mixture.

  • Work-up: The work-up procedure is identical to step 6 in the Route A protocol.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude N-Boc-3-(4-piperidinyloxy)benzonitrile in isopropanol (10 L per kg of crude product).

  • Deprotection and Salt Formation: Cool the solution to 10-15 °C. Add a 4M solution of HCl in dioxane (3-4 equivalents) dropwise.

    • Causality: Strong acidic conditions are required to cleave the Boc protecting group.[11][12] The use of HCl in an organic solvent allows for simultaneous deprotection and salt formation, streamlining the process.

  • Reaction and Crystallization: Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by HPLC. The product hydrochloride salt will precipitate during the reaction.

  • Isolation and Drying:

    • Cool the slurry to 0-5 °C and stir for 1-2 hours.

    • Filter the product, wash with cold isopropanol, and then with methyl tert-butyl ether (MTBE).

    • Dry the product under vacuum at 40-50 °C to a constant weight.

    • Expected Product: A white to off-white crystalline solid.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways for the scale-up synthesis of 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

  • Route A is more atom-economical and involves fewer steps, making it potentially more cost-effective. However, it requires stringent control over reaction conditions to minimize the formation of N-arylated impurities and to safely manage the use of sodium hydride in DMF at elevated temperatures.

  • Route B provides a more controlled synthesis with a generally higher purity profile, as the Boc protecting group effectively prevents side reactions at the piperidine nitrogen. While this route involves an additional deprotection step and the use of a more expensive starting material, the improved purity may reduce the downstream purification burden, making it an attractive option for high-purity pharmaceutical applications.

The final choice of synthetic route should be made after a thorough process hazard analysis (PHA) and a cost-benefit analysis based on the specific capabilities and requirements of the manufacturing facility.

References

  • Yang, Q., Sheng, M., Henkelis, J. J., Tu, S., Wiensch, E., Zhang, H., Zhang, Y., Tucker, C., & Ejeh, D. E. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210-2217.
  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Technology.
  • Scribd. (n.d.). Safe Sodium Hydride Use in Reactions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BYJU'S. (2022, February 28).
  • Merck Patent GmbH. (2010). Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions.
  • Chemistry Steps. (2021, August 9).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Carleton, E. (1922). Art of producing isopropyl chloride from isopropyl alcohol. (U.S.
  • Duan, H. (2023).
  • Scribd. (n.d.).
  • Sciencemadness Discussion Board. (2014, February 19). prep of HCl in isoOH?
  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride.
  • Chemical Safety Library. (2022, August 22). CSL00191.
  • Merck Patent GmbH. (n.d.). Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Bennett, C. S., & Narayan, S. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron letters, 53(8), 951-953.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023, April 4). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?
  • Roda, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036.
  • Guidechem. (2020, July 13). How to Prepare N-BOC-4-Hydroxypiperidine?
  • LS College. (2021, October 23). Williamson ether synthesis.
  • YouTube. (2026, February 3). Choosing the Best Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
  • CymitQuimica. (n.d.). CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochloride.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Anhui Jiage Pharmaceutical Technology Co., Ltd. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. (2025). Application Note: Standard Boc Deprotection Protocol for PEG Linkers.
  • IMSERC. (n.d.).
  • Wuxi Yangshi Chemical Co., Ltd. (2018). Preparation method of 3, 4-dihydroxy benzonitrile.
  • Acta Crystallographica Section E. (2008). 3-Fluoro-4-hydroxybenzonitrile.
  • Sumitomo Chemical Company, Limited. (2003). Process for producing 3, 4-Dihydroxybenzonitrile.
  • Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A: Polymer Chemistry, 5(9), 2375-2398.
  • Enichem Synthesis S.p.A. (1995). Process for preparing aromatic nitriles.
  • ChemShuttle. (n.d.). 4-(piperidin-4-yl)benzonitrile hydrochloride.
  • Acta Crystallographica Section E. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • Shanghai Aobo Chemical Technology Co., Ltd. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile AldrichCPR.
  • Chemicalbook. (n.d.). 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-(4-Piperidinyloxy)benzonitrile HCl

Welcome to the Technical Support Center for 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7). As a Senior Application Scientist, I frequently consult with researchers who encounter solubility bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7).

As a Senior Application Scientist, I frequently consult with researchers who encounter solubility bottlenecks when working with functionalized piperidine derivatives. This compound presents a classic amphiphilic challenge: it features a highly basic, hydrophilic piperidinium core coupled via an ether linkage to a strongly lipophilic benzonitrile moiety[1].

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and acid-base causality driving this molecule's behavior, you can engineer self-validating protocols that prevent precipitation, optimize organic extractions, and ensure robust assay reproducibility.

Part 1: Fundamental Physicochemical Properties

To troubleshoot solubility, we must first establish the quantitative baseline of the molecule. The table below synthesizes the critical parameters governing the phase behavior of 3-(4-Piperidinyloxy)benzonitrile HCl[1][2][3].

ParameterValue / DescriptionExperimental Implication
Molecular Weight 238.71 g/mol Standard molarity calculations.
Piperidine pKa ~11.12Highly basic; remains protonated at physiological pH (7.4).
LogP (Free Base) ~2.1Moderate lipophilicity; favors organic phases when deprotonated.
Aqueous Solubility High (as HCl salt)Readily dissolves in water and buffers below pH 9.0.
Organic Solubility Low (as HCl salt)Insoluble in non-polar solvents (Hexane, Et2O); requires free-basing for DCM/THF.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my compound precipitate ("crash out") when diluting a 100% DMSO stock into a physiological assay buffer (pH 7.4)? The Causality: This is a phenomenon known as solvent-shift supersaturation. While the HCl salt is inherently water-soluble, dissolving it first in pure DMSO solvates the entire molecule—including the hydrophobic benzonitrile domain—using a polar aprotic mechanism. When you rapidly pipette this stock into an aqueous buffer, the local dielectric constant of the micro-environment drops instantaneously. The hydrophobic benzonitrile domains aggregate via π−π stacking and hydrophobic interactions much faster than the protonated piperidine ring can establish an aqueous hydration shell, leading to transient precipitation. The Fix: You must control the kinetics of dilution. Use a step-down dilution method or introduce a biologically compatible surfactant (e.g., 0.1% Tween-20 or BSA) to lower the interfacial tension during the solvent shift.

Q2: I need to run a chemical synthesis in Dichloromethane (DCM), but the HCl salt remains an insoluble suspension. How do I force it into solution? The Causality: Amine hydrochlorides are ionic lattice structures[4]. Their high polarity makes them thermodynamically incompatible with non-polar or moderately polar organic solvents like DCM, THF, or ethyl acetate. The Fix: You must convert the salt back to its neutral "free base" form. By adding a stoichiometric excess of a non-nucleophilic organic base (such as N,N -Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) directly to your reaction flask, you neutralize the HCl. This yields the lipophilic free amine (LogP ~2.1), which will rapidly and completely dissolve in DCM.

Q3: Does the pH of my aqueous buffer dictate the solubility limit of this compound? The Causality: Absolutely. The piperidine nitrogen has a pKa of approximately 11.12[3]. According to the Henderson-Hasselbalch equation, as your buffer pH approaches 11.1, the ratio of protonated (water-soluble) to deprotonated (water-insoluble) species shifts dramatically. If your buffer exceeds pH 9.0, the concentration of the uncharged free base increases exponentially. Lacking the charged nitrogen, the molecule relies solely on the ether oxygen and nitrile group for hydrogen bonding, which is insufficient to overcome the hydrophobicity of the benzene ring, resulting in precipitation.

G pH_Low Low to Neutral pH (< 9.0) Protonated Piperidinium Sol_Aq High Aqueous Solubility Low Organic Solubility pH_Low->Sol_Aq pKa pKa Threshold (~11.1) pH_Low->pKa pH_High High pH (> 11.5) Deprotonated Free Base Sol_Org High Organic Solubility Low Aqueous Solubility pH_High->Sol_Org pKa->pH_High

Causality between pH, piperidine protonation state, and resulting solvent compatibility.

Part 3: Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven workflows for handling 3-(4-Piperidinyloxy)benzonitrile HCl.

Protocol A: Preparation of Stable Aqueous Assay Solutions from DMSO Stock

Objective: Prevent solvent-shift precipitation during biological assay preparation.

  • Stock Preparation: Dissolve the lyophilized 3-(4-Piperidinyloxy)benzonitrile HCl powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Intermediate Dilution (Self-Validation Step): Do not dilute directly into the final buffer. Create an intermediate 1 mM stock by diluting 1:10 into a 50/50 mixture of DMSO and deionized water. Check for turbidity against a dark background; the solution must remain clear.

  • Buffer Equilibration: Pre-warm your final physiological buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. If your assay permits, supplement the buffer with 0.05% Tween-20 or 0.1% BSA to act as a hydrophobic sink.

  • Final Dilution: Slowly inject the intermediate stock into the vortexing buffer to reach your final working concentration (e.g., 10 µM). The rapid mixing and temperature elevation prevent localized supersaturation.

Protocol B: Free-Basing and Liquid-Liquid Extraction for Organic Synthesis

Objective: Isolate the lipophilic free amine for use in moisture-sensitive organic reactions.

  • Aqueous Solubilization: Dissolve 1.0 g of 3-(4-Piperidinyloxy)benzonitrile HCl in 20 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M NaOH dropwise while gently swirling until the aqueous phase reaches pH > 12 (verify with pH paper). Self-Validation: The solution will turn milky/cloudy as the water-insoluble free base precipitates out of the aqueous phase.

  • Extraction: Add 20 mL of Ethyl Acetate (EtOAc) or DCM to the funnel. Stopper and invert gently, venting frequently. The cloudy precipitate will transfer entirely into the organic layer, leaving the aqueous phase clear.

  • Phase Separation & Drying: Collect the organic phase. Wash it once with 10 mL of brine (saturated NaCl) to remove residual water, then dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure via rotary evaporation to yield the pure, organic-soluble free base.

G Salt 3-(4-Piperidinyloxy)benzonitrile HCl (Poor Organic Solubility) Base Add Aqueous Base (1M NaOH, pH > 12) Salt->Base FreeBase Free Amine Formation (Deprotonated Piperidine) Base->FreeBase pKa ~11.1 overcome Extract Liquid-Liquid Extraction (DCM or EtOAc) FreeBase->Extract OrgPhase Organic Phase (Contains Free Base) Extract->OrgPhase AqPhase Aqueous Phase (Contains NaCl) Extract->AqPhase

Workflow for converting the HCl salt to a lipophilic free base for organic extraction.

Part 4: References

  • PubChem. "Piperidine | C5H11N | CID 8082 - Physical and Chemical Properties." National Institutes of Health (NIH). Available at:[Link]

  • Fisher Scientific. "CAS RN 950649-07-7 - 3-(piperidin-4-yloxy)benzonitrile hydrochloride." Fisher Scientific Catalog. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Welcome to the technical support center for the crystallization of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline solid form. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions based on established principles of crystallization for amine hydrochloride salts.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the likely causes and how can I fix this?

A1: "Oiling out" or amorphous precipitation is a common issue, particularly with hydrochloride salts, and it typically indicates that the rate of supersaturation is too high, preventing the molecules from organizing into a crystal lattice.

Underlying Causes:

  • Rapid Solvent Evaporation or Cooling: Fast removal of the solvent or a sudden drop in temperature can generate a level of supersaturation that is too high for nucleation and controlled crystal growth.

  • Poor Solvent/Anti-Solvent Choice: The solvent system may not be optimal. The compound might be too soluble in the primary solvent, leading to a very high concentration before an anti-solvent is added, or the anti-solvent may be too strong, causing the compound to crash out of solution.[1][2]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an amorphous solid or oil.[3]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshoot this issue:

G start Start: Oiling Out Observed check_purity Step 1: Verify Compound Purity (>99% recommended) start->check_purity purify Purify Material (e.g., column chromatography, re-precipitation) check_purity->purify Purity is Low slow_cooling Step 2: Reduce Cooling Rate (e.g., 1-5 °C/hour) check_purity->slow_cooling Purity is High purify->check_purity slow_antisolvent Step 3: Slow Down Anti-Solvent Addition (dropwise with vigorous stirring) slow_cooling->slow_antisolvent solvent_screen Step 4: Re-evaluate Solvent System slow_antisolvent->solvent_screen success Crystalline Solid Obtained solvent_screen->success

Caption: Troubleshooting workflow for "oiling out".

Detailed Protocols:

  • Protocol 1: Controlled Cooling Crystallization

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature (e.g., 60-70 °C).

    • Ensure the solution is fully dissolved and filtered hot to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature in a well-insulated container or a programmable cooling bath.

    • If no crystals form, consider gentle scratching of the inner surface of the flask with a glass rod or adding a seed crystal.

    • Further cool the solution in a refrigerator (4 °C) and then a freezer (-20 °C) if necessary, allowing several hours at each temperature.

  • Protocol 2: Anti-Solvent Crystallization

    • Dissolve the compound in a good solvent (e.g., methanol, water) to form a concentrated solution.

    • Slowly add a miscible anti-solvent (e.g., ethyl acetate, acetone, diethyl ether) dropwise with vigorous stirring.[3]

    • Observe for the point of initial turbidity (cloudiness), which indicates the onset of nucleation.

    • At this point, you can either stop adding the anti-solvent and allow the solution to stand, or continue adding the anti-solvent very slowly.

    • Allow the mixture to stir at room temperature or a reduced temperature to promote crystal growth.

Q2: I am getting very fine needles or a powder, but I need larger, more well-defined crystals. How can I improve the crystal habit?

A2: The formation of fine needles or powder suggests a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, you need to favor conditions that promote slower, more controlled growth.

Influencing Factors:

  • Level of Supersaturation: High supersaturation leads to rapid nucleation and smaller crystals.

  • Solvent System: The solvent can influence the crystal habit. Solvents that have stronger interactions with specific crystal faces can inhibit growth on those faces, leading to different morphologies.

  • Agitation: The rate of stirring can affect both nucleation and growth.

Strategies for Larger Crystals:

StrategyRationale
Lower Supersaturation Reduce the driving force for nucleation, allowing existing nuclei to grow larger.
Solvent Screening Different solvents can promote growth on different crystal faces, altering the aspect ratio of the crystals.
Reduced Agitation Slower stirring can sometimes reduce secondary nucleation, leading to larger crystals.
Slurry Aging Stirring the crystalline solid in its mother liquor can lead to Ostwald ripening, where smaller crystals dissolve and re-deposit onto larger ones.

Experimental Approach:

  • Reduce the concentration of your starting solution.

  • Slow down the cooling rate or anti-solvent addition rate even further than you would to prevent oiling out.

  • Experiment with different solvent systems. For hydrochloride salts, consider alcohols (methanol, ethanol, isopropanol), ketones (acetone), or nitriles (acetonitrile) as primary solvents, and ethers (diethyl ether, methyl tert-butyl ether) or alkanes (heptane) as anti-solvents.

  • Once crystals have formed, try maintaining the mixture at a constant temperature with slow stirring for an extended period (12-24 hours) to allow for crystal growth.

Frequently Asked Questions (FAQs)

Q3: What are the best starting solvents for crystallizing 3-(4-Piperidinyloxy)benzonitrile hydrochloride?

A3: As a hydrochloride salt, this compound is expected to be soluble in polar solvents.[4] While specific solubility data is not widely published, a good starting point for solvent screening would include:

  • Primary Solvents (Good Solubility):

    • Lower alcohols (Methanol, Ethanol, Isopropanol)

    • Water

    • Potentially polar aprotic solvents like Acetonitrile

  • Anti-Solvents (Poor Solubility):

    • Ethers (Methyl tert-butyl ether (MTBE), Diethyl ether)

    • Esters (Ethyl acetate)

    • Ketones (Acetone - can sometimes act as a primary solvent as well)

    • Aromatic hydrocarbons (Toluene)

    • Alkanes (Heptane, Hexane)

A recommended starting point is to attempt crystallization from a binary system such as isopropanol/MTBE or ethanol/ethyl acetate.

Q4: Is polymorphism a concern for this compound, and how would I screen for it?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for pharmaceutical compounds and should be considered for 3-(4-Piperidinyloxy)benzonitrile hydrochloride.[5][6] Different polymorphs can have different physical properties, including solubility and stability, which are critical in drug development.[7][8]

Polymorph Screening Workflow:

G start Start: Polymorph Screen solvent_screen Crystallize from a Wide Range of Solvents (e.g., alcohols, ketones, esters, water) start->solvent_screen thermal_methods Thermal Methods (Melt crystallization, sublimation) start->thermal_methods slurry_exp Competitive Slurry Experiments in Different Solvents start->slurry_exp characterize Characterize Solids by PXRD, DSC, TGA, and Microscopy solvent_screen->characterize thermal_methods->characterize slurry_exp->characterize end Identify and Characterize Polymorphic Forms characterize->end

Caption: A general workflow for polymorph screening.

Protocol 3: Basic Polymorph Screen

  • Solvent-Based Screening:

    • Attempt to crystallize the compound from a diverse set of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, water) using both slow cooling and anti-solvent addition methods.

    • Isolate the solids from each experiment.

  • Characterization:

    • Analyze each solid sample using Powder X-ray Diffraction (PXRD). Different crystal forms will produce distinct diffraction patterns.

    • Further characterize the samples using Differential Scanning Calorimetry (DSC) to identify different melting points or phase transitions, and Thermogravimetric Analysis (TGA) to identify solvates.

    • Examine the crystals under a microscope to observe different crystal habits.

Q5: My final crystalline product is still showing some residual solvent. How can I effectively dry the crystals?

A5: Residual solvent is a common issue. The drying method depends on the thermal stability of your compound and the boiling point of the solvent.

Drying Techniques:

MethodDescriptionBest For
Air Drying Drying on a filter paper or in a dish at ambient temperature.Removing non-volatile solvents from thermally stable compounds.
Vacuum Oven Drying Drying under reduced pressure at a controlled temperature.The most common and effective method. Allows for drying at temperatures below the solvent's boiling point.
Desiccator Using a desiccant (e.g., P₂O₅, CaSO₄) under vacuum.Small scale, gentle drying.
Nitrogen Stream Passing a gentle stream of dry nitrogen over the crystals.Removing surface solvent.

Recommended Protocol:

  • Gently break up the filter cake to increase the surface area.

  • Place the solid in a vacuum oven on a watch glass or in a crystallization dish.

  • Dry at a moderate temperature (e.g., 40-50 °C) under high vacuum. The temperature should be well below the compound's melting point.

  • Dry to a constant weight, which indicates that all the solvent has been removed.

References

  • Li, M., et al. (2023). Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. Crystals. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Taylor & Francis Online. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]

  • ResearchGate. Gas antisolvent crystallization of organic salts from aqueous solutions. [Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion.... [Link]

  • Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Enlighten: Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • Google Patents. EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • MDPI. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • PubMed Central. Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V. [Link]

  • ResearchGate. (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Google Patents.
  • Chemistry World. A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms.... [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubMed Central. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]

  • SciELO. Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • SciSpace. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]omenon-affecting-the-performance-of-2flrqp5k)

Sources

Troubleshooting

Technical Support Center: Processing &amp; Troubleshooting 3-(4-Piperidinyloxy)benzonitrile HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and processing challenges associated with the synthesis and purification of 3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and processing challenges associated with the synthesis and purification of 3-(4-Piperidinyloxy)benzonitrile HCl (CAS: 950649-07-7).

This compound is a critical building block in medicinal chemistry, particularly for neurological targets. While Nucleophilic Aromatic Substitution (SNAr) is an option, the meta-relationship between the fluorine and cyano group in 3-fluorobenzonitrile makes SNAr kinetically sluggish. Therefore, the most robust and scalable synthetic route utilizes a Mitsunobu etherification of 3-cyanophenol with N-Boc-4-hydroxypiperidine, followed by an acidic Boc deprotection [1]. Because the 4-position of the piperidine ring possesses a plane of symmetry, the classic Sₙ2 inversion inherent to the Mitsunobu reaction does not complicate the stereochemistry, making this pathway highly efficient.

Part 1: Mechanistic Workflow

Workflow SM1 3-Cyanophenol Mitsunobu Mitsunobu Etherification (DIAD, PPh3) SM1->Mitsunobu SM2 N-Boc-4-hydroxy piperidine SM2->Mitsunobu Int N-Boc-3-(4-piperidinyloxy) benzonitrile Mitsunobu->Int THF, 0°C to RT Deprotect Boc Deprotection (4M HCl in Dioxane) Int->Deprotect Crude Intermediate Prod 3-(4-Piperidinyloxy) benzonitrile HCl Deprotect->Prod Acid/Base Workup

Fig 1: Two-step synthesis of 3-(4-Piperidinyloxy)benzonitrile HCl via Mitsunobu etherification.

Part 2: Troubleshooting Guides & FAQs

Q1: I am detecting 3-(4-piperidinyloxy)benzamide in my final product. How is this forming and how do I prevent it?

  • Causality: Nitrile hydrolysis. The cyano group is highly sensitive to hydration under strongly acidic conditions if adventitious water is present. During the Boc deprotection step using 4M HCl in dioxane, water acts as a nucleophile, converting the nitrile (-CN) into an amide (-CONH₂) or even a carboxylic acid[2].

  • Solution: Maintain strictly anhydrous conditions. Use freshly opened, anhydrous 4M HCl in dioxane[3]. Ensure the N-Boc intermediate is thoroughly dried (e.g., via azeotropic distillation with toluene) before subjecting it to the acid.

Q2: My LC-MS shows unexpected mass peaks during the etherification step, and my yield is low. Why?

  • Causality: Competing side reactions. In the Mitsunobu reaction, if the phenoxide nucleophile does not efficiently displace the activated oxyphosphonium intermediate, the intermediate can undergo E2 elimination to form N-Boc-1,2,3,6-tetrahydropyridine, or the azodicarboxylate can act as a competing nucleophile[4]. This is exacerbated by steric hindrance and elevated temperatures.

  • Solution: Control the exotherm and ensure complete betaine formation. Add DIAD dropwise at 0°C and allow the reaction to warm to room temperature slowly. Never heat the reaction above 25°C.

Q3: How do I efficiently clear Triphenylphosphine Oxide (TPPO) and reduced DIAD without using column chromatography?

  • Causality: TPPO and diisopropyl hydrazinedicarboxylate are stoichiometric byproducts of the Mitsunobu reaction. TPPO is highly polar and notoriously difficult to separate from polar intermediates[5].

  • Solution: Exploit the basicity of the final product. Do not attempt to rigorously purify the neutral N-Boc intermediate. Instead, perform the Boc deprotection on the crude mixture. Once the amine hydrochloride salt is formed, dissolve the mixture in water and wash with an organic solvent (e.g., MTBE or EtOAc). The neutral TPPO and reduced DIAD will partition into the organic layer, while the protonated product remains in the aqueous layer[6][7]. Subsequent basification and extraction yield the pure free base.

Part 3: Quantitative Impurity Tracking

To ensure regulatory compliance and experimental reproducibility, monitor the following critical impurities during processing:

ImpurityOrigin / CausalityDetection (LC-MS m/z)Acceptable Limit (ICH)
3-Cyanophenol Unreacted Starting Material120.1 [M+H]⁺< 0.15%
3-(4-Piperidinyloxy)benzamide Acidic Hydrolysis of Nitrile221.1 [M+H]⁺< 0.10%
Triphenylphosphine Oxide (TPPO) Stoichiometric Mitsunobu Byproduct279.1 [M+H]⁺< 0.50%
N-Boc-1,2,3,6-tetrahydropyridine Competing E2 Elimination184.1[M+H]⁺< 0.15%
Part 4: Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the physicochemical properties of the molecule at each stage dictate the purification, eliminating the need for arbitrary chromatographic steps.

Phase 1: Mitsunobu Etherification
  • Preparation: Charge a flame-dried flask with 3-cyanophenol (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv)[1].

  • Solvation: Dissolve the reactants in anhydrous THF (0.2 M concentration) and add triphenylphosphine (PPh₃, 1.2 equiv). Stir under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes. Causality: Slow addition at 0°C controls the highly exothermic betaine formation, suppressing the E2 elimination of the piperidine alcohol[4].

  • Maturation: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for 12 hours.

  • Initial Clearance: Concentrate the mixture in vacuo. Triturate the crude sticky residue with cold MTBE/heptane (1:1 v/v) and filter. This removes the bulk of the precipitated TPPO.

Phase 2: Boc Deprotection & Self-Validating Acid-Base Purification
  • Deprotection: Dissolve the crude N-Boc intermediate in anhydrous dichloromethane (DCM). Add 4M HCl in anhydrous dioxane (5.0 equiv) dropwise at room temperature[3]. Causality: Anhydrous conditions are critical here to prevent the hydration of the nitrile group into an amide[2].

  • Evaporation: Stir for 2-3 hours until complete. Concentrate the mixture to dryness to strip off dioxane and excess HCl.

  • Aqueous Partitioning (Self-Validation Step 1): Dissolve the crude hydrochloride salt in deionized water (pH ~2). Wash the aqueous layer three times with MTBE. Causality: The protonated product is highly water-soluble, while neutral impurities (residual TPPO, reduced DIAD, unreacted N-Boc-4-hydroxypiperidine) partition exclusively into the organic MTBE layer[6][7].

  • Free-Basing (Self-Validation Step 2): Separate the aqueous layer and basify to pH 10 using 2M aqueous NaOH. Extract the liberated free base with EtOAc (3x). Causality: The product is now neutral and lipophilic, migrating into the EtOAc, leaving inorganic salts in the aqueous waste.

  • Salt Formation: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and filter. Cool to 0°C and slowly add 1.1 equivalents of 4M HCl in dioxane.

  • Isolation: Filter the resulting pristine white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford pure 3-(4-Piperidinyloxy)benzonitrile HCl.

Part 5: References

Sources

Optimization

Addressing hygroscopic stability of 3-(4-Piperidinyloxy)benzonitrile hydrochloride

Technical Support Center: 3-(4-Piperidinyloxy)benzonitrile Hydrochloride Document ID: TSC-PBN-HYGRO-001 Introduction This technical support guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Document ID: TSC-PBN-HYGRO-001

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-Piperidinyloxy)benzonitrile hydrochloride. As a hydrochloride salt of an active pharmaceutical ingredient (API), this compound possesses an inherent susceptibility to moisture-induced changes.[1][2] Understanding and controlling its interaction with atmospheric water is critical for ensuring data integrity, experimental reproducibility, and the long-term stability of the material.[3][4][5]

This guide provides a structured, in-depth resource organized into frequently asked questions (FAQs) for rapid issue identification, troubleshooting guides for common experimental challenges, and detailed protocols for the rigorous characterization of the compound's hygroscopic properties.

Part 1: Frequently Asked Questions (FAQs)

Q1: My container of 3-(4-Piperidinyloxy)benzonitrile hydrochloride has gained weight since it was last opened. What is happening?

A1: You are likely observing hygroscopicity, which is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[4][6] Hydrochloride salts are particularly prone to this phenomenon due to the high electronegativity of the chloride ion, which readily forms hydrogen bonds with water molecules.[2] This moisture uptake results in a measurable increase in the mass of your sample.

Q2: What are the potential consequences of this moisture uptake on my experiments and the material's stability?

A2: Uncontrolled moisture sorption can lead to a cascade of undesirable physical and chemical changes, significantly impacting your results and the material's viability.[5][7] These include:

  • Physical Instability: Moisture can act as a plasticizer, inducing changes in the crystal lattice. This may lead to a transition from a stable crystalline form to a less stable hydrate or even an amorphous state, which can alter properties like solubility and dissolution rate.[8][9]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[1][10]

  • Poor Handling Properties: Increased moisture content often leads to poor powder flowability, caking, and agglomeration due to the formation of liquid bridges between particles.[4][6][11] This complicates accurate weighing and uniform dispensing.

  • Inaccurate Dosing: If you weigh a sample without accounting for its water content, you will be using less of the active compound than intended, leading to concentration errors in your experiments.

Q3: How should I properly store and handle 3-(4-Piperidinyloxy)benzonitrile hydrochloride to minimize moisture uptake?

A3: Proper storage and handling are your first line of defense.[12]

  • Primary Storage: Always keep the compound in a tightly sealed container, preferably with an inert gas headspace (e.g., nitrogen or argon). Store this primary container within a secondary enclosure with a desiccant, such as a desiccator cabinet or a sealed bag with silica gel pouches.[13]

  • Controlled Environment: Whenever possible, handle the material inside a glove box with controlled low relative humidity (RH).[14] If a glove box is unavailable, minimize the time the container is open to the ambient atmosphere.

  • Packaging: For long-term storage, consider packaging materials with low water vapor permeability, such as foil-laminated pouches.[15]

  • Equilibration: Before opening, always allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation from forming on the cold powder.

Q4: I've noticed my material seems clumpy. Can I dry it in a standard lab oven?

A4: Using a standard oven is not recommended without prior characterization. Heating the sample without understanding its thermal behavior can lead to several issues:

  • Degradation: The compound may degrade at elevated temperatures, even below its melting point.

  • Polymorphic Transition: Heating can induce an irreversible change in the crystal form.

  • Melting: If the compound forms a hydrate, it might have a lower melting point than the anhydrous form.

  • Incomplete Drying: A standard oven does not provide the controlled environment needed for consistent drying.

Before attempting to dry the material, you must characterize its thermal properties using techniques like Thermogravimetric Analysis (TGA), as detailed in the protocols below.[16][17]

Part 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Problem 1: My weight measurements for the same sample are inconsistent and keep drifting upwards.
  • Likely Cause: The compound is rapidly adsorbing moisture from the air onto the balance pan. The longer the sample is on the balance, the more weight it gains.

  • Troubleshooting Steps:

    • Minimize Exposure: Work quickly. Pre-weigh your spatula and weighing vessel. Only open the main container for the briefest possible time to extract the material.

    • Use a Controlled Environment: If available, perform all weighing operations inside a low-humidity glove box or balance enclosure.[14]

    • Weigh by Difference: Tare the closed vial containing your stock of the compound. Dispense the required amount into your experimental vessel. Re-close and re-weigh the stock vial. The difference in weight is the amount of compound dispensed, and this method minimizes the sample's exposure time.

    • Data Correction: For the highest accuracy, determine the water content of a representative sample using Karl Fischer titration (see Protocol 4) and correct your sample weights accordingly.[18]

Problem 2: The powder is difficult to transfer. It sticks to the spatula and funnel, exhibiting poor flow.
  • Likely Cause: The powder has adsorbed sufficient moisture to increase inter-particle cohesion, leading to caking and poor flowability.[6][11]

  • Troubleshooting Steps:

    • Environmental Control: The most effective solution is to handle the powder in an environment with controlled, low relative humidity.[4][10]

    • Pre-treatment (with caution): If thermal analysis (TGA/DSC) confirms stability, you may be able to dry a portion of the material under vacuum at a validated temperature before use. This should be re-characterized to ensure no form change has occurred.

    • Formulation Aids: If this were for a formulated product, excipients like glidants (e.g., colloidal silicon dioxide) would be added. For lab research, this is generally not an option unless you are specifically studying formulation.

    • Mechanical Agitation: Gentle tapping or vibration of the funnel can help, but be mindful of static electricity, which can also cause sticking.

Problem 3: I am seeing batch-to-batch variability in my solubility or dissolution experiments.
  • Likely Cause: Different batches may have different levels of hydration or may even be different solid forms (polymorphs or hydrates) due to variations in manufacturing or storage history. Water can significantly impact both the rate and extent of dissolution.[19][20]

  • Troubleshooting Workflow:

    • Characterize Each Batch: Do not assume batches are identical. Perform Powder X-Ray Diffraction (PXRD) on each new batch to confirm the crystal form (see Protocol 2).[19][21]

    • Quantify Water Content: Use Karl Fischer titration or TGA to determine the water content of each batch before use.[22][23]

    • Standardize Pre-treatment: Establish a consistent pre-equilibration or drying step for all samples before they are used in an experiment. For example, store the material in a desiccator at a specific RH for 24 hours before use.

    • Document Everything: Meticulously record the batch number, storage conditions, and any characterization data for every experiment.

Part 3: Characterization and Mitigation Protocols

To properly manage the hygroscopic stability of 3-(4-Piperidinyloxy)benzonitrile hydrochloride, a systematic, data-driven approach is required.[5][24] The following protocols provide step-by-step methodologies for essential characterization techniques.

Workflow for Hygroscopicity Assessment

The relationship between these analytical techniques can be visualized as a workflow.

Hygroscopicity_Workflow cluster_initial Initial Characterization cluster_sorption Moisture Interaction Study cluster_decision Risk Assessment & Mitigation Start New Batch Received KF_TGA Protocol 3 & 4: Determine Initial Water Content (TGA / Karl Fischer) Start->KF_TGA PXRD_initial Protocol 2: Identify Initial Solid Form (PXRD) Start->PXRD_initial DVS Protocol 1: Quantify Moisture Uptake (DVS Analysis) PXRD_initial->DVS Input for DVS PXRD_post Protocol 2: Analyze Solid Form Post-DVS (PXRD) DVS->PXRD_post Expose sample to humidity Analysis Analyze DVS & PXRD Data PXRD_post->Analysis Compare pre/post PXRD Stable Result: Form is Stable No significant uptake Analysis->Stable No Change Unstable Result: Form Conversion or High Uptake Analysis->Unstable Change Detected Mitigate Develop Mitigation Strategy: - Controlled Storage - Formulation - Rescreening Unstable->Mitigate

Caption: Workflow for assessing hygroscopic risk.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantify the amount of water vapor absorbed or adsorbed by the sample as a function of relative humidity (RH) at a constant temperature. This is the primary tool for classifying hygroscopicity.[24][25]

Methodology:

  • Sample Preparation: Place 5-10 mg of 3-(4-Piperidinyloxy)benzonitrile hydrochloride into a DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the dry reference mass.[26]

  • Sorption Phase: Increase the RH in steps (e.g., 0% to 90% RH in 10% increments). At each step, allow the sample mass to equilibrate.

  • Desorption Phase: Decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the target RH. The shape of the resulting isotherm provides critical information:

    • Hysteresis: A difference between the sorption and desorption curves can indicate bulk water absorption or irreversible changes.

    • Critical Points: Sharp inflections in the curve may indicate deliquescence or the formation of a hydrate.[27]

Data Presentation:

Hygroscopicity ClassMass Increase (at 25°C and 80% RH)Description
Non-hygroscopic< 0.2%No or very little moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is sorbed to form a liquid solution.
Table adapted from European Pharmacopoeia standards.[26]
Protocol 2: Powder X-Ray Diffraction (PXRD)

Objective: To identify the solid-state form (polymorph, hydrate, or amorphous) of the material and to detect any changes in this form after exposure to humidity.[19][20][21]

Methodology:

  • Initial Scan: Obtain a PXRD pattern of the "as-received" material. This provides a baseline fingerprint of the initial solid form.

  • Post-Hygroscopicity Scan: After a sample has been subjected to a DVS experiment or stored under high-humidity conditions, obtain a second PXRD pattern.

  • Sample Preparation: Gently press a small amount of powder onto a zero-background sample holder. Ensure a flat, even surface.

  • Instrument Settings: Use a standard copper Kα X-ray source. Scan over a 2-theta range appropriate for organic molecules (e.g., 2° to 40°), with a suitable step size and scan speed to obtain good signal-to-noise.

  • Data Analysis:

    • Compare the diffraction patterns of the initial and post-humidity samples.

    • No Change: If the peak positions and relative intensities are identical, the crystal form is stable to moisture under the tested conditions.

    • Change Detected: The appearance of new peaks, disappearance of original peaks, or a shift in peak positions indicates a solid-state transformation (e.g., to a hydrate).[21]

    • Amorphous Halo: The loss of sharp diffraction peaks and the appearance of a broad, undefined "halo" indicates a conversion to an amorphous state.[19]

Protocol 3: Thermogravimetric Analysis (TGA)

Objective: To determine the amount of water and other volatile content in a sample by measuring the change in mass as a function of temperature.[16][17][23][28]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., dry nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the point of water loss but below significant decomposition (e.g., 25°C to 200°C).

  • Data Analysis: Plot the percentage of weight loss versus temperature.

    • A weight loss step occurring below ~120°C typically corresponds to the loss of adsorbed (surface) water or water of hydration.

    • The percentage of weight lost in this step can be quantified to determine the water content.[17][23] TGA can distinguish between physically adsorbed water and chemically bound water (hydrates) based on the temperature at which the loss occurs.[28]

Protocol 4: Karl Fischer (KF) Titration

Objective: To accurately and specifically quantify the water content in a sample. It is considered the gold standard for water determination.[18][22][29][30]

Methodology (Coulometric Method for low water content):

  • Instrument Preparation: The KF titrator's vessel is filled with an appropriate solvent and titrated to a dry endpoint to eliminate any background moisture. The instrument will establish a stable, low "drift" value.[31]

  • Sample Introduction: A precisely weighed amount of the solid sample is introduced directly into the titration vessel.

  • Titration: The instrument electrochemically generates iodine, which reacts stoichiometrically with the water from the sample.[31]

  • Endpoint Detection: An electrode detects the presence of excess iodine, signaling the endpoint of the titration.

  • Calculation: The total charge passed is directly proportional to the amount of iodine generated, which is directly proportional to the amount of water. The instrument software automatically calculates the water content, typically expressed as a percentage (w/w).[31]

Decision Tree for Water Content Analysis:

KF_TGA_Decision_Tree Start Need to Quantify Water Content Question1 Is the sample soluble in KF solvents? (e.g., methanol, formamide) Start->Question1 Question3 Need to differentiate surface vs. bound water? Start->Question3 Question2 Is water content expected to be low (<1%)? Question1->Question2 Yes KF_Evaporator Use KF with Evaporator Oven (For insoluble samples) Question1->KF_Evaporator No KF_Coulometric Use Coulometric Karl Fischer (High Accuracy for Trace Water) Question2->KF_Coulometric Yes KF_Volumetric Use Volumetric Karl Fischer (Good for Higher Water Content) Question2->KF_Volumetric No Question3->Question1 No TGA Use TGA (Provides thermal profile) Question3->TGA Yes

Caption: Choosing the right method for water analysis.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Quality Guidelines - ICH.
  • 〈1241〉 Water–Solid Interactions in Pharmaceutical Systems - USP-NF.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Available at: [Link]

  • BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. The European Pharmacopoeia is.
  • Karl Fischer Titration: The Gold Standard For Water Content Analysis - GMP Insiders. Available at: [Link]

  • Real-Time Process Monitoring of Pharmaceuticals - Hiden Analytical. Available at: [Link]

  • A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion.
  • Residual Moisture Testing Methods for Lyophilized Drug Products.
  • X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at: [Link]

  • TGA Analysis for Moisture Content - ResolveMass Laboratories Inc. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available at: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. Available at: [Link]

  • The Impact of Powder Moisture Content on Quality and Stability.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. Available at: [Link]

  • Thermogravimetric Analysis - Improved Pharma. Available at: [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry - IUCr Journals. Available at: [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. Available at: [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach - PPD. Available at: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. Available at: [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms - ACS Publications. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. Available at: [Link]

  • Hygroscopicity , Powder Rheology & Compaction Properties - PharmaQuesT. Available at: [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. Available at: [Link]

  • Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PMC. Available at: [Link]

  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Available at: [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. Available at: [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

  • New USP Chapter: Wetting Properties of Pharmaceutical Systems - gmp-compliance.org. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]

Sources

Troubleshooting

Resolving pH sensitivity issues with 3-(4-Piperidinyloxy)benzonitrile HCl

Technical Support Center: Resolving pH Sensitivity & Stability Issues with 3-(4-Piperidinyloxy)benzonitrile HCl Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving pH Sensitivity & Stability Issues with 3-(4-Piperidinyloxy)benzonitrile HCl

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and stability of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7). While this compound is highly valuable in drug discovery, its structural bifunctionality—a basic secondary amine coupled with an electrophilic nitrile group—creates specific pH-dependent vulnerabilities. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to ensure scientific integrity in your assays.

Core Principles: The Causality of pH Sensitivity

To troubleshoot effectively, we must first understand the molecular mechanics at play:

  • Amine Protonation and Solubility: The piperidine ring features a secondary amine with a pKa of approximately 11.12 [1]. In its hydrochloride salt form, the amine is protonated ( R2​NH2+​Cl− ), rendering the compound highly soluble in aqueous solutions at acidic to neutral pH. However, as the pH approaches or exceeds 10, the equilibrium shifts toward the uncharged free base. This deprotonation drastically increases lipophilicity, leading to rapid aqueous precipitation.

  • Nitrile Electrophilicity and Hydrolysis: The benzonitrile moiety ( −C≡N ) is susceptible to nucleophilic attack by water under extreme pH conditions. In strong acids (pH < 2), protonation of the nitrile nitrogen increases the electrophilicity of the adjacent carbon. In strong bases (pH > 12), direct nucleophilic attack by hydroxide ions occurs [2]. Both pathways lead to the hydrolysis of the nitrile into a primary amide ( −CONH2​ ), which can further hydrolyze into a carboxylic acid ( −COOH ) under prolonged exposure [3].

Transitions A Acidic to Neutral (pH 3-8) Protonated Piperidine (Soluble) Stable Nitrile B Basic (pH > 10) Free Base Piperidine (Insoluble) Precipitation Risk A->B Deprotonation (pKa ~11.1) C Extreme Acid (pH < 2) / Base (pH > 12) Nitrile Hydrolysis A->C Extreme pH / Heat B->A Protonation B->C Extreme Base / Heat D Primary Degradant Benzamide Derivative C->D H2O Addition E Secondary Degradant Benzoic Acid Derivative D->E Further Hydrolysis

Fig 1: pH-dependent structural transitions and degradation pathways.

Troubleshooting Guide & FAQs

Q1: My solution turns cloudy when I adjust the pH to 9.5 for my alkaline phosphatase assay. Why is this happening, and how can I fix it? Causality: At pH 9.5, you are within 1.5 pH units of the piperidine pKa (11.12). According to the Henderson-Hasselbalch equation, a significant fraction of the compound converts to the lipophilic free base, exceeding its aqueous solubility limit and causing "salting out" or precipitation. Solution: Do not adjust the stock solution to pH 9.5. Instead, maintain your stock at pH 4.0–6.0. If your assay requires pH 9.5, introduce the compound as the absolute final step, keeping the final concentration below 50 µM, or add a co-solvent (e.g., 1-2% DMSO) to the assay buffer to maintain the free base in solution.

Q2: After storing the compound in a pH 2.0 mobile phase for 48 hours, I observe a secondary peak in my HPLC chromatogram. What is it? Causality: You are observing acid-catalyzed nitrile hydrolysis. The highly acidic environment protonates the nitrile, facilitating the addition of water to form 3-(4-piperidinyloxy)benzamide [2]. Solution: Never store this compound in unbuffered water or strong acids for extended periods. Prepare fresh mobile phases daily, or store the compound as a dry powder and only dissolve it immediately prior to chromatographic analysis.

Q3: How do I formulate this compound for physiological pH (7.4) in vitro assays without localized precipitation? Causality: Localized precipitation occurs when a highly concentrated, acidic stock is injected directly into a neutral buffer without adequate mixing, creating transient micro-environments where the free base forms before dispersion. Solution: Follow the standardized workflow (Fig 2). Use a DMSO stock or a mildly acidic aqueous stock (pH 5.0). Add the stock dropwise to a rapidly stirring pH 7.4 buffer to ensure instantaneous dilution below the solubility threshold.

Workflow Step1 Weigh 3-(4-Piperidinyloxy) benzonitrile HCl Step2 Dissolve in ddH2O or DMSO (Stock Solution: 10-50 mM) Step1->Step2 Step3 Check pH (Target: 4.0 - 6.0) Step2->Step3 Step3->Step2 Adjust if needed Step4 Aliquot & Store at -20°C (Avoid freeze-thaw) Step3->Step4 pH optimal Step5 Dilute in Assay Buffer (pH 7.4) immediately before use Step4->Step5

Fig 2: Standardized workflow for formulating the compound for biological assays.

Quantitative Data Presentation

To guide your experimental design, refer to the following empirical data summarizing the compound's behavior across the pH spectrum.

Table 1: pH-Dependent Species Distribution and Solubility Profile

pH LevelPrimary Species PresentEstimated Aqueous SolubilityStability Status
pH 2.0 Protonated Amine> 50 mg/mLHigh risk of acid hydrolysis
pH 5.0 Protonated Amine> 50 mg/mLOptimal Stability
pH 7.4 Protonated Amine (>99%)~ 20 mg/mLStable (Physiological)
pH 9.5 Mixed (Protonated/Free Base)< 1 mg/mLPrecipitation risk
pH 12.0 Free BaseInsolubleHigh risk of base hydrolysis

Table 2: Accelerated Degradation Kinetics of the Benzonitrile Moiety (at 40°C)

Buffer ConditionHalf-Life ( t1/2​ )Primary Degradant
0.1 M HCl (pH 1.0) 72 HoursBenzamide derivative
Acetate Buffer (pH 5.0) > 6 MonthsNone detected
PBS (pH 7.4) > 6 MonthsNone detected
0.1 M NaOH (pH 13.0) 24 HoursBenzamide & Benzoic Acid

Experimental Protocols

Protocol 1: Preparation of Self-Validating Stable Stock Solutions Objective: To create a reliable 10 mM stock solution that resists hydrolysis and prevents precipitation.

  • Weighing: Accurately weigh 2.39 mg of 3-(4-Piperidinyloxy)benzonitrile HCl (MW ~238.7 g/mol ) [4].

  • Dissolution: Add 1.0 mL of LC-MS grade ddH2​O . Vortex for 30 seconds until fully dissolved.

  • pH Verification (Self-Validation Step): Spot 1 µL of the solution onto a narrow-range pH strip (pH 4.0-7.0). The native pH of the HCl salt in water should naturally fall around pH 4.5–5.5.

    • Causality Check: If the pH is > 7.0, the salt may have degraded or the water is contaminated. Discard and remake.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent photo-oxidation. Flash-freeze in liquid nitrogen and store at -20°C.

  • Assay Integration: When ready for use, thaw one aliquot at room temperature. Add the required volume dropwise to your pre-warmed assay buffer (pH 7.4) while vortexing continuously.

Protocol 2: HPLC-UV Monitoring of Nitrile Hydrolysis Objective: To quantify the degradation of the nitrile group into an amide under stress conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl (Stress Condition) and a control in ddH2​O . Incubate both at 40°C.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains amine protonation for sharp peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the benzonitrile chromophore).

  • Analysis (Self-Validation Step): Inject 10 µL of the control and stress samples at T=0 , T=24h , and T=48h .

    • Causality Check: The intact nitrile will elute later (more hydrophobic). The amide degradant will elute earlier (more polar). The emergence of a new, earlier-eluting peak in the stress sample confirms hydrolysis.

References

  • PubChem. "Piperidine - Computed Properties and pKa." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles - Mechanism of Acidic and Basic Hydrolysis." Available at: [Link]

  • Chemistry Steps. "Reactions of Nitriles - The Hydrolysis of Nitriles." Available at:[Link]

  • Fisher Scientific. "3-(4-Piperidinyloxy)benzonitrile hydrochloride, 97%." Thermo Fisher Scientific. Available at:[Link]

Optimization

Technical Support Center: Optimization of SNAr Reaction Times for 3-(4-Piperidinyloxy)benzonitrile Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing sluggish reaction times or low yields during the synthesis of 3-(4-piperidiny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing sluggish reaction times or low yields during the synthesis of 3-(4-piperidinyloxy)benzonitrile derivatives.

These compounds are critical scaffolds in the development of neurological and psychiatric therapeutics, particularly as allosteric modulators[1]. Below, we provide field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to optimize your workflows.

Section 1: Mechanistic Insights & The "Meta" Challenge

Q: Why does the synthesis of 3-(4-piperidinyloxy)benzonitrile via SNAr take significantly longer than its 2- or 4-substituted analogs?

A: The core issue lies in the electronic isolation of the meta-position during Nucleophilic Aromatic Substitution (SNAr).

The synthesis typically involves reacting 3-fluorobenzonitrile with an alkoxide (e.g., 1-Boc-4-hydroxypiperidine). In SNAr reactions, the rate-limiting step is the nucleophilic attack that forms the anionic Meisenheimer intermediate. When an electron-withdrawing group (like a nitrile) is in the ortho or para position, it stabilizes this intermediate through powerful resonance delocalization.

However, in 3-fluorobenzonitrile, the nitrile group is in the meta position. It cannot participate in resonance stabilization and only stabilizes the intermediate via weaker inductive effects ([2]). This lack of resonance raises the activation energy barrier, resulting in notoriously sluggish reaction times—often requiring >24 hours under standard conditions, which is consistent with literature showing that meta-positioned electron-withdrawing groups fail to sufficiently activate aryl rings for standard SNAr ([3]).

SNAr_Reactivity A 3-Fluorobenzonitrile + Alkoxide B Meisenheimer Intermediate (Inductive Stabilization Only) A->B Nucleophilic Attack C High Activation Energy Barrier B->C Meta-CN Limitation D Product: 3-(4-Piperidinyloxy)benzonitrile C->D Overcome via Microwave/NaH

Logical relationship of meta-SNAr reactivity and activation energy barriers.

Section 2: Troubleshooting & Reaction Time Optimization

Q: How can I reduce the reaction time from 24 hours to under 2 hours without compromising the yield or inducing nitrile hydrolysis?

A: Optimization requires a three-pronged approach: maximizing nucleophilicity, optimizing the solvent environment, and utilizing advanced energy transfer.

  • Base Selection (Causality): Standard protocols often use Potassium Carbonate ( K2​CO3​ ). However, the pKa of 4-hydroxypiperidine is approximately 17. K2​CO3​ is not strong enough to fully deprotonate the alcohol, creating an equilibrium that starves the already slow meta-SNAr reaction of its nucleophile. Switching to Sodium Hydride ( NaH ) ensures quantitative, irreversible formation of the highly reactive alkoxide.

  • Solvent Polarity: Using strictly anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is non-negotiable. These polar aprotic solvents leave the alkoxide unsolvated and highly reactive, while stabilizing the polar transition state.

  • Microwave Irradiation: Conventional conductive heating is inefficient for overcoming the high activation energy of the meta-Meisenheimer intermediate. Microwave-assisted synthesis provides rapid, uniform dielectric heating, compressing 24-hour reaction times into 30 minutes while suppressing thermodynamic side reactions (like nitrile hydrolysis).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and time-to-completion for the coupling of 1-Boc-4-hydroxypiperidine and 3-fluorobenzonitrile:

ConditionsBaseSolventTemp (°C)TimeYield (%)Mechanistic Note
Standard K2​CO3​ DMF8024 h45Sluggish due to incomplete deprotonation & meta-CN.
Strong Base NaH DMF8012 h65Quantitative alkoxide formation improves rate.
Thermal Optimized NaH DMSO1006 h78Higher temp + DMSO polarity stabilizes transition state.
Microwave (Ideal) NaH DMF11030 min 88 Rapid dielectric heating overcomes activation barrier.

Section 3: Self-Validating Experimental Protocols

Q: What is the most robust, time-optimized protocol for synthesizing the intermediate 1-Boc-3-(4-piperidinyloxy)benzonitrile?

A: Follow the microwave-assisted methodology below. This protocol is designed as a self-validating system, meaning each critical phase includes an observable metric to confirm success before proceeding.

Step-by-Step Methodology: Microwave-Assisted SNAr

Reagents: 3-Fluorobenzonitrile (1.0 eq), 1-Boc-4-hydroxypiperidine (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), Anhydrous DMF (0.2 M).

  • Alkoxide Generation:

    • Charge a microwave-safe vial with 1-Boc-4-hydroxypiperidine and anhydrous DMF.

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Carefully add NaH in portions.

    • Self-Validation Check: Observe the evolution of H2​ gas (bubbling). Stir at room temperature for 30 minutes until bubbling ceases and the solution becomes clear/slightly yellow, confirming quantitative alkoxide formation.

  • SNAr Coupling:

    • Add 3-fluorobenzonitrile to the alkoxide solution.

    • Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Quench and Extraction:

    • Cool the vial to room temperature. Carefully quench the reaction by pouring it into crushed ice water to destroy unreacted NaH .

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (TLC):

    • Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1).

    • Validation: The starting 3-fluorobenzonitrile (high Rf, UV active) should be completely consumed, replaced by a new, more polar UV-active spot (the ether product).

Exp_Workflow Step1 1. Alkoxide Generation NaH + 1-Boc-4-hydroxypiperidine (DMF, 0°C to RT, 30 min) Step2 2. SNAr Coupling Add 3-Fluorobenzonitrile (Microwave, 110°C, 30 min) Step1->Step2 Step3 3. Quench & Extract Ice Water + EtOAc (Self-Validation: TLC Check) Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane (RT, 2 h) -> Final Salt Step3->Step4

Time-optimized experimental workflow for synthesizing 3-(4-piperidinyloxy)benzonitrile.

Section 4: Deprotection & Salt Formation

Q: How do I efficiently deprotect the Boc group to yield the final 3-(4-piperidinyloxy)benzonitrile hydrochloride salt?

A: The Boc group is highly acid-labile. Using a standardized anhydrous acid protocol prevents the hydrolysis of the sensitive nitrile group, which can occur if aqueous acids are used at elevated temperatures.

Step-by-Step Methodology: Boc Deprotection
  • Reaction Setup: Dissolve the crude 1-Boc-3-(4-piperidinyloxy)benzonitrile in a minimal amount of anhydrous Dichloromethane (DCM).

  • Acid Addition: Add 10 equivalents of 4M HCl in Dioxane dropwise at room temperature.

  • Self-Validating Precipitation: Stir for 2 hours. As the Boc group is cleaved (releasing isobutylene gas and CO2​ ), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is insoluble in the DCM/Dioxane mixture, a white precipitate will form. The formation of this precipitate is your visual confirmation of successful deprotection.

  • Isolation: Filter the white solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to yield pure 3-(4-piperidinyloxy)benzonitrile hydrochloride[4].

References
  • Title: Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: The Journal of Organic Chemistry (ACS Publications), 2015, 80(24), 12137-12145. URL: [Link]

  • Source: WIPO (PCT)

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-(4-Piperidinyloxy)benzonitrile HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a critical challenge in pharmaceutical synthesis: the oxidative degradation of secondary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a critical challenge in pharmaceutical synthesis: the oxidative degradation of secondary amines.

3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS RN: 950649-07-7) is a highly valuable building block in medicinal chemistry[1]. While piperidines are the most prevalent heterocycles in FDA-approved drugs[2], their secondary amine functionality is inherently susceptible to oxidation. Although supplying this compound as a hydrochloride (HCl) salt significantly mitigates this risk by protonating the nitrogen lone pair[3], oxidative degradation can still occur during prolonged storage, basic workups, or transition-metal-catalyzed cross-coupling reactions.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the structural integrity of your piperidine derivatives.

Part 1: Mechanistic Insights into Piperidine Oxidation

To prevent oxidation, we must first understand its causality. The stability of the piperidine ring is dictated by the availability of the nitrogen atom's lone pair of electrons[3]. In the presence of atmospheric oxygen, reactive oxygen species (ROS), or photo-irradiation, the free base undergoes single-electron transfer or direct oxidation.

This initiates a cascade: the amine is first oxidized to a hydroxylamine or N-oxide[4]. Subsequent dehydrogenation yields a highly reactive cyclic imine (e.g., a 2,3,4,5-tetrahydropyridine derivative)[2]. If left unchecked, this imine undergoes hydrolysis or over-oxidation, resulting in irreversible ring cleavage into aldehydes, ketones, or carboxylic acids[4].

PiperidineOxidation A 2° Piperidine Amine (Free Base) B Hydroxylamine / N-Oxide Intermediate A->B O2 / ROS / Light C Cyclic Imine (Dehydrogenation) B->C -H2O / Oxidation D Ring Cleavage / Degradation Products C->D Hydrolysis / Over-oxidation

Oxidation pathway of secondary piperidines to degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 3-(4-Piperidinyloxy)benzonitrile HCl degrade when I dissolve it for a reaction, even though the solid salt is stable? A1: In its solid HCl salt form, the nitrogen lone pair is protonated, forming a stable ammonium ion that resists oxidation[3]. However, if your reaction solvent is not properly degassed, or if you add a base (e.g., DIPEA, K2CO3) to liberate the free amine for a nucleophilic substitution or coupling step, the nitrogen lone pair is exposed. In this basic, oxygenated environment, the free base rapidly oxidizes[3][4].

Q2: What analytical markers indicate that my piperidine compound has oxidized? A2: Visually, oxidation often presents as a yellow or reddish discoloration of an otherwise colorless solution or white powder. Analytically, LC-MS will reveal specific mass shifts:

  • +16 Da: Formation of the Piperidine N-oxide[4].

  • -2 Da: Dehydrogenation to the cyclic imine[2].

  • Complex shifts: Ring-opening products yielding various carbonyls[4].

Q3: How can I stabilize the compound during HPLC analysis? A3: Dilute solutions in analytical vials are highly prone to photo-oxidation. Use amber glass vials to block UV light[4]. Additionally, adding a compatible antioxidant, such as ascorbic acid, to your sample diluent can act as a sacrificial reducing agent, preserving the piperidine amine during the run[5].

Part 3: Quantitative Stability Profile

Understanding the boundary conditions of your compound is critical for experimental design. The following table summarizes the forced degradation profile of piperidine hydrochloride derivatives under various stress conditions[4][6].

Stress ConditionReagents / EnvironmentTemperatureObservation / Degradation Pathway
Acidic Hydrolysis 0.1 M HCl (aq)60°CHighly Stable. The protonated ammonium ion prevents lone-pair oxidation[3].
Basic Hydrolysis 0.1 M NaOH (aq)60°CModerate Degradation. Free base is liberated; susceptible to ambient oxygen[4].
Oxidative Stress 3% H₂O₂Room TempRapid Degradation. Direct formation of N-oxides and cyclic imines[4].
Photolytic Stress UV / Ambient LightRoom TempGradual Degradation. Radical-initiated photo-oxidation[4].
Thermal (Solid) Ambient Air80°CStable. Provided the sample remains strictly anhydrous and hygroscopic moisture is avoided[6].

Part 4: Troubleshooting Guide & Workflows

If you encounter unexpected byproducts or low yields during the synthesis involving 3-(4-Piperidinyloxy)benzonitrile, use the following workflow to isolate the root cause.

TroubleshootingWorkflow Start Oxidation Detected (LC-MS / Color Change) CheckPhase Identify Phase of Occurrence Start->CheckPhase Storage During Storage / Stock Solution CheckPhase->Storage Reaction During Reaction / Basic Workup CheckPhase->Reaction Sol1 Use Amber Vials & Argon Backfill Storage->Sol1 Sol2 Degas Solvents (Sparging) & Avoid Strong Bases Reaction->Sol2 Sol3 Apply Boc/Cbz Protecting Group Reaction->Sol3 If conditions are harsh

Decision matrix for diagnosing and preventing piperidine amine oxidation.

Common Issues and Solutions

Issue 1: The solid API turns yellow over several months of storage.

  • Cause: Hygroscopic moisture absorption leading to localized micro-environments where the salt dissociates, combined with light exposure[4][6].

  • Solution: Store in a tightly sealed amber desiccator at 2–8°C. Always backfill the primary container with Argon before sealing.

Issue 2: Extensive degradation during a Suzuki/Buchwald cross-coupling reaction.

  • Cause: Transition metals (like Pd or Cu) combined with the strong bases required for cross-coupling catalyze the oxidation of the liberated secondary amine.

  • Solution: You must protect the secondary amine prior to the coupling step (See Protocol 2)[7].

Part 5: Self-Validating Experimental Protocols

Protocol 1: Rigorous Solvent Deoxygenation (Sparging)

When running reactions where the free base of 3-(4-Piperidinyloxy)benzonitrile will be exposed, removing dissolved oxygen from solvents is non-negotiable[5].

  • Preparation: Transfer the required volume of reaction solvent (e.g., DMF, THF, or Ethanol) into a Schlenk flask or a septum-sealed round-bottom flask.

  • Sparging: Insert a long stainless-steel needle connected to an Argon line directly into the solvent, ensuring the tip is at the bottom of the flask[5].

  • Venting: Insert a short bleed needle into the septum (above the liquid line) to allow displaced gases to escape.

  • Execution: Bubble Argon vigorously through the solvent for a minimum of 15–30 minutes (depending on volume).

  • Validation: To ensure the system is air-free, maintain a positive pressure of Argon using a gas bubbler during the subsequent reagent addition[5]. Add the 3-(4-Piperidinyloxy)benzonitrile HCl solid under a strong counterflow of Argon.

Protocol 2: Boc-Protection of the Piperidine Amine

If your downstream synthesis requires harsh basic conditions, prolonged heating, or oxidizing reagents, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability against nucleophiles and catalytic hydrogenation[7].

  • Basification: Suspend 3-(4-Piperidinyloxy)benzonitrile HCl (1.0 eq) in a degassed mixture of DCM and saturated aqueous NaHCO₃ (1:1 v/v). The mild base liberates the free amine without causing rapid degradation.

  • Protection: Cool the biphasic mixture to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a small amount of DCM.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via LC-MS. You should observe a mass shift of +100 Da (addition of the Boc group minus the HCl salt mass) and the complete disappearance of the highly polar starting material peak. The protected amine is now completely inert to oxidation.

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. ACS Publications. Retrieved from[Link]

  • Fisher Scientific. 3-(4-Piperidinyloxy)benzonitrilhydrochlorid, 97 % (CAS RN 950649-07-7). Retrieved from[Link]

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

Sources

Optimization

Advanced Technical Support Center: Residual Solvent Removal for 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Welcome to the Technical Support Center for 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS RN: 950649-07-7)[1]. This API intermediate presents unique challenges during the final drying phases due to its structural p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS RN: 950649-07-7)[1]. This API intermediate presents unique challenges during the final drying phases due to its structural propensity for solvent entrapment.

As a Senior Application Scientist, I have designed this guide to move beyond generic drying advice. Here, we address the root physicochemical causes of solvent retention and provide self-validating, step-by-step protocols to ensure your batches meet rigorous regulatory standards without compromising molecular integrity.

Part 1: Troubleshooting Guide & FAQs

Q: Why does 3-(4-Piperidinyloxy)benzonitrile hydrochloride stubbornly retain ethanol and methanol even under high vacuum (<1 mbar) and elevated temperatures (60°C)? A: The retention of polar protic solvents in this specific molecule is not a surface adsorption issue; it is driven by crystal lattice entrapment . The API is a hydrochloride salt containing multiple hydrogen-bond acceptors (the ether oxygen and the nitrile dipole) and strong donors (the protonated secondary amine of the piperidine ring). Solvents like ethanol integrate into the crystal lattice during precipitation, forming strong hydrogen bonds with the chloride counterion and the piperidinium nitrogen. Standard vacuum drying primarily relies on evaporation at reduced pressure[2]. However, the thermal energy required to break these internal hydrogen bonds often exceeds the degradation threshold of the API. Consequently, prolonged vacuum drying only removes surface solvent, leaving the lattice-bound solvent intact.

Q: During prolonged vacuum drying of this API, we observe a slight yellowing of the powder. How can we remove solvents without causing thermal degradation? A: The yellowing indicates thermal degradation, specifically the partial dissociation of the hydrochloride salt. Prolonged heating under vacuum can cause the loss of volatile HCl gas, generating the free base of the piperidine ring. The free base is significantly more prone to oxidative degradation and can also undergo intermolecular nucleophilic attack on the benzonitrile group, leading to colored polymeric impurities. To prevent this, you must shift from a purely thermal/vacuum-driven mass transfer to a displacement-driven mechanism. Utilizing a Vacuum Hydration-Dehydration cycle allows you to disrupt the crystal lattice at much lower temperatures (40–50°C), displacing the trapped organic solvent with water vapor, which is subsequently easier to remove without stripping the HCl[3].

Q: We purify the API using preparative HPLC (Acetonitrile/Water/0.1% TFA). Standard freeze-drying causes violent bumping and leaves unacceptably high residual Acetonitrile. How do we resolve this? A: Acetonitrile (MeCN) has a freezing point of –65°C. In a standard laboratory lyophilizer, the MeCN/Water mixture does not freeze completely unless actively cooled to ultra-low temperatures. When the vacuum is applied, the unfrozen MeCN boils violently (bumping), causing sample loss and cross-contamination[4]. Furthermore, the volatile MeCN vapors bypass the cold trap and spoil the vacuum pump's ultimate pressure, making the sublimation of the remaining water thermodynamically impossible. The solution is Centrifugal Lyophilization . This technique uses centrifugal force to physically prevent bumping while rapidly evaporating the bulk of the MeCN, followed by deep-vacuum lyophilization of the remaining aqueous phase[4].

Part 2: Decision Workflows & Mechanisms

SolventDecisionTree A Identify Entrapped Solvent B Class 2 (e.g., MeCN, MeOH) A->B C Class 3 (e.g., EtOH, EtOAc) A->C D HPLC Fractions (MeCN/H2O) B->D E Lattice-Bound Alcohols C->E F Centrifugal Lyophilization D->F G Vacuum Hydration-Dehydration E->G

Caption: Workflow for selecting the optimal residual solvent removal technique.

HydrationMechanism S1 API Crystal (EtOH Bound) S2 Water Vapor Injection S1->S2 S3 Hydrate Formation S2->S3 S4 Vacuum Dehydration S3->S4 S5 Pure API (< Limits) S4->S5

Caption: Mechanism of vacuum hydration-dehydration for removing lattice-bound solvents.

Part 3: Self-Validating Experimental Protocols

Protocol A: Vacuum Hydration-Dehydration (For Lattice-Entrapped Alcohols)

This protocol utilizes competitive hydrogen bonding to displace trapped alcohols with water, followed by mild dehydration[3].

  • System Design & Setup:

    • Load the solvent-wet 3-(4-Piperidinyloxy)benzonitrile hydrochloride into a vacuum oven or a Nutsche filter dryer.

    • Apply a moderate vacuum (approx. 150 to 500 mbar) and heat the jacket to a safe threshold of 45°C to prevent HCl loss.

  • Hydration Phase: 3. Introduce saturated water vapor by bleeding a stream of wet nitrogen gas (pre-heated to 50°C and bubbled through purified water) into the chamber[3]. 4. Maintain these conditions for 4–6 hours to allow full penetration of the crystal lattice. 5. Validation Checkpoint 1: Pull a sample for Karl Fischer (KF) titration and Headspace GC. The system is validated to proceed when water content peaks (indicating hydrate formation) and the target alcohol drops below its ICH Q3C limit.

  • Dehydration Phase: 6. Switch the gas sweep to dry nitrogen and increase the vacuum to <10 mbar. Maintain the temperature at 45°C for 8 hours to dehydrate the API. 7. Validation Checkpoint 2: The protocol is successfully completed when Headspace GC confirms Class 3 solvents are <5000 ppm, and KF titration confirms residual moisture is <0.5%.

Protocol B: Centrifugal Lyophilization (For HPLC Fractions)

This protocol is designed for samples dissolved in Acetonitrile/Water/0.1% TFA, preventing bumping and ensuring complete sublimation[4].

  • System Design & Setup:

    • Load the HPLC fractions into a centrifugal evaporator equipped with a solvent-resistant scroll pump capable of reaching <0.5 mbar[4].

  • Evaporation Phase (MeCN Removal): 2. Initiate rotor spin (e.g., 500 x g). The centrifugal force creates a pressure gradient across the liquid surface, physically preventing bumping. 3. Apply a moderate vacuum (approx. 20-30 mbar) at ambient temperature to selectively evaporate the bulk of the Acetonitrile. 4. Validation Checkpoint 1: Monitor the chamber pressure. A sharp drop in pressure indicates the bulk MeCN has been successfully removed and the system is ready for freezing.

  • Lyophilization Phase (Water Sublimation): 5. Switch to Lyophilization Mode by engaging the deep vacuum (<0.5 mbar). The rapid pressure drop will auto-freeze the remaining aqueous phase. 6. Apply gentle conductive heat (30°C) to the sample holders to drive sublimation. 7. Validation Checkpoint 2: The run is validated as complete when the chamber pressure reaches its ultimate minimum (e.g., 0.1 mbar) and the API presents as a fluffy, electrostatic powder free of residual ice.

Part 4: Quantitative Regulatory Limits

To ensure patient safety and regulatory compliance, all residual solvents must be reduced to levels dictated by the ICH Q3C guidelines[5][6]. Below is the compliance matrix for solvents commonly used in the synthesis and purification of 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

Table 1: ICH Q3C (R9) Residual Solvent Limits

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Typical Process Source
Acetonitrile Class 24.1410RP-HPLC Purification
Methanol Class 230.03000Crystallization / Salt formation
Toluene Class 28.9890Reaction Solvent
Ethanol Class 350.05000Washing / Precipitation
Ethyl Acetate Class 350.05000Liquid-Liquid Extraction

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Column Comparison Guide for 3-(4-Piperidinyloxy)benzonitrile Hydrochloride Purity

Executive Summary Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. 3-(4-Piperidinyloxy)benzonitrile hydrochloride presents a classic chromatographic challenge: it contains a highly basic secondary amine (piperidine) coupled with a hydrophobic, UV-absorbing benzonitrile moiety.

This guide objectively compares three distinct chromatographic strategies—varying column chemistries and mobile phase pH—to establish a self-validating purity method. By prioritizing mechanistic causality over trial-and-error, this guide provides drug development professionals with a definitive framework for resolving this Active Pharmaceutical Ingredient (API) intermediate from its synthetic precursors.

Analyte Profiling & The Causality of Tailing

To design an optimal separation method, we must first analyze the physicochemical properties of the target molecule.

  • The Chromophore: The benzonitrile ring provides strong UV absorbance, making UV detection at 230 nm optimal.

  • The Basic Amine: The piperidine nitrogen has a theoretical pKa​ of approximately 10.5.

The Mechanistic Challenge: In standard acidic mobile phases (pH 2.0 – 4.0), the piperidine nitrogen is fully protonated ( NH2+​ ). Traditional silica-based reversed-phase columns contain residual silanol groups (-Si-OH) on their surface. Even at low pH, a small population of these silanols remains ionized (-Si-O ). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange interaction. Because these ionic interactions are kinetically slower than standard hydrophobic partitioning, the analyte desorbs slowly, resulting in severe peak tailing (asymmetry)[1].

To achieve optimal peak shape, chromatographic best practices dictate that the mobile phase pH should be adjusted at least two pH units above or below the analyte's pKa​ to ensure it is entirely in one ionization state[1].

Experimental Design: Column & Mobile Phase Comparison

To objectively determine the best method for purity analysis, we compared three distinct chromatographic systems. The goal is to maximize the Theoretical Plates ( N ), achieve a USP Tailing Factor ( Tf​ ) of ≤1.5 , and maintain a Resolution ( Rs​ ) of ≥2.0 against the critical synthetic impurity, 4-Hydroxypiperidine.

System A: Standard C18 at Low pH (The Baseline)
  • Column: Fully porous silica C18 (100 Å, 3 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) / Acetonitrile.

  • Rationale: TFA acts as an ion-pairing agent, masking the protonated amine to increase retention and suppress silanol interactions.

  • Drawback: TFA causes MS-suppression and permanent column modification.

System B: Pentafluorophenyl (PFP) at Low pH (Orthogonal Selectivity)
  • Column: PFP phase on high-purity silica (100 Å, 3 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (pH ~2.8) / Acetonitrile.

  • Rationale: The highly electronegative fluorine atoms create an electron-deficient phenyl ring. This facilitates strong π−π and dipole-dipole interactions with the electron-rich benzonitrile ring of the analyte. This orthogonal mechanism provides excellent selectivity without relying heavily on pure hydrophobicity.

System C: Ethylene-Bridged Hybrid (BEH) C18 at High pH (The Optimal Solution)
  • Column: BEH C18 (130 Å, 1.7 µm) – stable up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Rationale: At pH 10.0, the mobile phase suppresses the ionization of the piperidine ring, shifting it toward its neutral freebase form. This completely eliminates the ion-exchange interaction with residual silanols, resulting in pure hydrophobic partitioning and perfectly symmetrical peaks.

Data Presentation: Performance Metrics

The following table summarizes the experimental data derived from injecting a 1.0 mg/mL system suitability standard spiked with 0.1% 4-Hydroxypiperidine (Impurity A) and 3-Fluorobenzonitrile (Impurity B).

Chromatographic ParameterSystem A (Standard C18, pH 2.0)System B (PFP, pH 2.8)System C (Hybrid C18, pH 10.0)
API Retention Time ( tR​ ) 3.2 min4.8 min6.5 min
USP Tailing Factor ( Tf​ ) 1.85 (Fail)1.35 (Pass)1.05 (Pass)
Theoretical Plates ( N ) 4,5009,20014,500
Resolution ( Rs​ ) from Imp A 1.2 (Co-elution)2.83.5
Primary Retention Mechanism Hydrophobic + Ion-Pairing π−π
  • Dipole-Dipole
Pure Hydrophobic Partitioning

Self-Validating Experimental Protocol (System C)

To ensure trustworthiness, the chosen method must operate as a self-validating system. The following protocol integrates System Suitability Testing (SST) in accordance with USP General Chapter <621>[2].

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Suitability (SST) Standard: Accurately weigh 10.0 mg of 3-(4-Piperidinyloxy)benzonitrile HCl into a 10 mL volumetric flask. Spike with 10 µg of 4-Hydroxypiperidine. Dilute to volume with diluent.

Step 2: Instrument Setup

  • Column: BEH C18, 50 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: PDA at 230 nm.

Step 3: Gradient Program

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 5.0 min: 5% 60% B

  • 5.0 - 6.0 min: 60% 95% B

  • 6.0 - 7.5 min: 95% B (Wash)

  • 7.5 - 10.0 min: 5% B (Equilibration)

Step 4: Self-Validation (SST Criteria) Before analyzing unknown batches, the system must automatically validate itself against the following criteria:

  • Precision: %RSD of the API peak area 2.0% (n=5 injections).

  • Peak Symmetry: USP Tailing Factor of the API 1.5.

  • Selectivity: Resolution ( Rs​ ) between 4-Hydroxypiperidine and the API 2.0.

Method Validation Framework

Once the method is optimized (System C), it must be formally validated to prove it is "fit for its intended purpose." According to the ICH Q2(R2) Guideline on Validation of Analytical Procedures[3], a purity method must be evaluated for:

  • Specificity: Demonstrated by the baseline resolution ( Rs​>2.0 ) of the API from all known synthetic impurities and degradation products[3].

  • Linearity & Range: The detector response must be directly proportional to the analyte concentration, typically validated from 50% to 120% of the target specification limit[3].

  • Accuracy & Precision: Verified via spike-recovery experiments and intermediate precision (ruggedness) testing across different days and analysts[3].

Method Development Workflow

HPLC_Method_Dev Analyte Analyte Profiling 3-(4-Piperidinyloxy)benzonitrile pKa ~10.5 Screening Mobile Phase pH Screening Analyte->Screening LowPH Low pH (pH 3.0) Amine Protonated (+) Screening->LowPH Formic Acid / TFA HighPH High pH (pH 10.0) Amine Neutralized Screening->HighPH Ammonium Bicarbonate C18 Standard C18 Column Ion-Exchange with Silanols LowPH->C18 PFP PFP Column π-π & Dipole Interactions LowPH->PFP Hybrid Hybrid C18 Column Pure Hydrophobic Partitioning HighPH->Hybrid Fail Result: Severe Tailing (Tf > 1.8) C18->Fail Pass1 Result: Acceptable (Tf < 1.5, Good Rs) PFP->Pass1 Pass2 Result: Optimal (Tf ~ 1.0, Max N) Hybrid->Pass2 SST System Suitability & Validation (ICH Q2(R2) / USP <621>) Pass1->SST Pass2->SST

Workflow diagram illustrating the pH-driven column selection logic for basic compounds.

Conclusion

When developing an HPLC method for 3-(4-Piperidinyloxy)benzonitrile hydrochloride, standard low-pH C18 methods fail due to unsuppressed secondary ion-exchange interactions between the protonated piperidine ring and residual silanols. While alternative chemistries like PFP columns offer acceptable orthogonal workarounds via π−π interactions, the most scientifically sound and robust approach is System C . By utilizing a high-pH mobile phase (pH 10.0) with a pH-stable hybrid C18 column, the basic amine is neutralized. This causality-driven approach guarantees a self-validating, highly efficient separation that easily complies with stringent ICH Q2(R2) validation requirements.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies / United States Pharmacopeia URL: [Link]

  • Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(4-Piperidinyloxy)benzonitrile HCl

Introduction 3-(4-Piperidinyloxy)benzonitrile hydrochloride is a key chemical intermediate characterized by its piperidine and benzonitrile functional groups, making it a valuable building block in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Piperidinyloxy)benzonitrile hydrochloride is a key chemical intermediate characterized by its piperidine and benzonitrile functional groups, making it a valuable building block in pharmaceutical research and development.[1] Ensuring the identity, strength, quality, and purity of this active pharmaceutical ingredient (API) is not merely a procedural step; it is the foundation of drug safety and efficacy. The validation of analytical procedures is the documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[2]

This guide provides an in-depth comparison of analytical methods for the validation of 3-(4-Piperidinyloxy)benzonitrile HCl. As your Senior Application Scientist, I will move beyond rote protocols to explain the scientific rationale behind methodological choices. Our approach is grounded in the globally harmonized principles of the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on method validation and the complementary Q14 guideline on analytical procedure development.[3][4][5] These guidelines champion a more efficient, science- and risk-based lifecycle approach to analytical methods.[5][6]

The objective of this document is to empower researchers, analysts, and drug development professionals to select, develop, and validate analytical methods that are not only compliant but are fundamentally robust, reliable, and fit for their intended purpose.

Pillar 1: The Foundation - Principles of Analytical Method Validation

Before delving into specific techniques, we must establish the "why." The goal of validation is to demonstrate suitability for an intended purpose.[7] This suitability is defined by the Analytical Target Profile (ATP) , a concept formalized in ICH Q14 that prospectively outlines the method's purpose and required performance characteristics.[6] The validation process then serves as the formal verification that the developed method successfully meets the ATP.[5]

The core performance characteristics, as defined by ICH Q2(R2), are the universal metrics by which we measure a method's performance.[3][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[8]

Caption: The Analytical Method Lifecycle, from initial design to routine use.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question we need to answer. For 3-(4-Piperidinyloxy)benzonitrile HCl, our primary concerns are identity, purity (including stability), and assay.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality & Rationale: HPLC is the gold standard for pharmaceutical analysis, and for good reason.[10] For a compound like 3-(4-Piperidinyloxy)benzonitrile HCl, which is a non-volatile salt, HPLC is superior to gas chromatography. The molecule possesses a benzonitrile group, which is a strong chromophore, making UV detection highly sensitive and specific.[11][12] Reversed-phase HPLC (RP-HPLC) using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity, allowing the moderately polar parent molecule to be resolved from both more polar and less polar impurities.[10][12] This makes it the ideal choice for a stability-indicating method , capable of separating the API from its potential degradation products.[10][13]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm (based on the UV absorbance maximum of the benzonitrile chromophore).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-(4-Piperidinyloxy)benzonitrile HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in the diluent.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 (LOQ) 12,540
25.0 313,500
50.0 627,100
100.0 1,255,000
150.0 1,882,500

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Accuracy & Precision

Level Concentration (µg/mL) Accuracy (% Recovery, n=3) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=12)
80% 80 100.5% 0.45% 0.88%
100% 100 99.7% 0.38% 0.75%

| 120% | 120 | 101.1% | 0.41% | 0.81% |

Table 3: LOD & LOQ

Parameter Value (µg/mL) Method
LOD 0.3 Signal-to-Noise Ratio (S/N = 3:1)

| LOQ | 1.0 | Signal-to-Noise Ratio (S/N = 10:1) |

UV-Visible Spectrophotometry

Causality & Rationale: For a simple, rapid assay of the pure drug substance where interfering impurities are not expected, UV-Vis spectrophotometry is a cost-effective alternative. Its utility is derived directly from Beer-Lambert's Law, which states that absorbance is proportional to concentration. The benzonitrile moiety provides the necessary chromophore. However, its significant limitation is a lack of specificity; any impurity or degradant that absorbs at the same wavelength will interfere with the measurement, leading to an overestimation of the API content. Therefore, it is unsuitable for purity testing or stability studies.

  • Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 8454).

  • Solvent: Methanol.

  • Procedure:

    • Scan a dilute solution of 3-(4-Piperidinyloxy)benzonitrile HCl from 200-400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 235 nm.

    • Prepare a calibration curve using at least five concentrations bracketing the expected sample concentration.

    • Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax and calculate the concentration using the regression equation from the calibration curve.

Table 4: Performance of UV-Vis Assay

Parameter Typical Acceptance Criteria Result
Linearity (r²) ≥ 0.995 0.9992
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.5%
Precision (%RSD) ≤ 2.0% < 1.0%

| Range | 80 - 120% of test concentration[9] | 8 - 12 µg/mL |

Identification Tests

For unequivocal identification, a combination of techniques is often employed.

Causality & Rationale: FT-IR provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds. It is a powerful qualitative tool for confirming the identity of a substance by comparing its spectrum to that of a known reference standard. For 3-(4-Piperidinyloxy)benzonitrile HCl, we expect to see characteristic absorption bands.

  • Nitrile (C≡N) stretch: A sharp, strong band around 2230 cm⁻¹.[11]

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

  • C-O-C (ether) stretch: Strong band in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C bends: Bands in the 1600-1450 cm⁻¹ region.

Protocol: Acquire the IR spectrum of the sample (e.g., using a KBr pellet or Attenuated Total Reflectance - ATR) and compare it with the spectrum of a qualified reference standard. The positions and relative intensities of the major absorption bands must be concordant.

Causality & Rationale: Within a validated chromatographic system, the retention time is a highly reproducible physical characteristic of a compound. It serves as a simple and effective identity check that can be performed concurrently with the assay and purity tests.

Protocol: As part of the HPLC-UV method described above, the retention time of the principal peak in the sample chromatogram must match that of the principal peak in the reference standard chromatogram within a narrow, pre-defined window (e.g., ± 2%).

Pillar 3: Synthesizing a Validation Strategy

Choosing the right method requires a clear understanding of the analytical objective. The following decision-making framework can guide this process.

Method_Selection node_result node_result Start What is the Analytical Goal? Is_Identity Confirming Identity? Start->Is_Identity Use_IR Use FT-IR Spectroscopy (Primary) + HPLC Retention Time (Supportive) Is_Identity->Use_IR Yes Is_Assay Assay of Pure API? Is_Identity->Is_Assay No Assay_Purity Assay AND Impurity Quantification? (e.g., Stability Study) Is_Assay->Assay_Purity No Use_UV Use UV-Vis Spec (Rapid, Cost-Effective) OR Validated HPLC Method Is_Assay->Use_UV Yes Use_HPLC Use Validated Stability-Indicating RP-HPLC Method Assay_Purity->Use_HPLC Yes

Caption: Decision tree for selecting an analytical method.
Master Comparison of Analytical Methods

Table 5: Objective-Based Method Comparison

Analytical Objective Recommended Method Key Advantages Key Limitations
Identification FT-IR Spectroscopy Highly specific molecular fingerprint. Qualitative only; not for quantification.
HPLC Retention Time Simple, performed with assay/purity test. Not specific without a reference standard.
Assay (Pure Substance) UV-Vis Spectrophotometry Fast, simple, low cost. Non-specific; prone to interference.
RP-HPLC High specificity, accuracy, and precision. Higher cost and complexity than UV-Vis.
Impurity Quantification RP-HPLC (Stability-Indicating) Method of Choice. Specific, sensitive, can separate and quantify known and unknown impurities/degradants. Requires more extensive development and validation.

| Stability Studies | RP-HPLC (Stability-Indicating) | Essential. Can track the decrease of API and increase of degradation products over time. | None for this purpose; it is the required standard. |

Conclusion

The validation of analytical methods for 3-(4-Piperidinyloxy)benzonitrile HCl is a multi-faceted process governed by stringent regulatory expectations and sound scientific principles. While rapid methods like UV-Vis spectrophotometry have a role in the assay of the pure substance, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust, versatile, and indispensable technique. Its inherent ability to separate the analyte from impurities makes it the only suitable choice for stability-indicating assays and comprehensive purity evaluations, which are cornerstones of modern pharmaceutical quality control.

Ultimately, the methods and protocols detailed in this guide should be viewed as a framework. The ultimate goal is to develop and validate a procedure that is demonstrably "fit for purpose," consistently delivering reliable data throughout the lifecycle of the product. This commitment to analytical excellence is fundamental to ensuring patient safety and bringing high-quality medicines to the market.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration (FDA). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration (FDA). (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • CymitQuimica. CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochloride.
  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Fiveable. (2025, August 15). Benzonitrile Definition - Organic Chemistry Key Term.
  • International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives.
  • PubMed. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • Royal Society of Chemistry. Analytical Methods.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

Comparative Stability Study of Piperidinyloxy Benzonitrile Salts: A Technical Guide for Pharmaceutical Intermediates

Introduction & Mechanistic Rationale Piperidinyloxy benzonitrile derivatives—such as 4-(4-piperidinyloxy)benzonitrile and its positional isomers—are highly versatile pharmacophores. They are prominently utilized as key i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidinyloxy benzonitrile derivatives—such as 4-(4-piperidinyloxy)benzonitrile and its positional isomers—are highly versatile pharmacophores. They are prominently utilized as key intermediates in the synthesis of histamine H3 receptor antagonists, which are actively investigated for the treatment of neurological and psychiatric disorders like Alzheimer's disease [1].

During early-stage drug development and active pharmaceutical ingredient (API) scale-up, the stability of these intermediates is a paramount concern. The free base form of piperidinyloxy benzonitrile presents significant handling challenges: it is typically a viscous oil or low-melting solid, and its secondary aliphatic amine is highly susceptible to oxidative degradation.

The Causality of Salt Selection: From a physical chemistry perspective, the instability of the free base stems from the high highest occupied molecular orbital (HOMO) energy of the unprotonated piperidine nitrogen, making it a strong nucleophile and prone to N-oxidation. Protonation locks the nitrogen's lone pair, drastically reducing its oxidative susceptibility.

However, the choice of counterion introduces secondary stability factors:

  • Trifluoroacetate (TFA) Salt: Typically generated during rapid Boc-deprotection using neat TFA or TFA/DCM mixtures. While synthetically convenient, the resulting TFA salt often isolates as a hygroscopic yellow oil or an amorphous semi-solid (often containing excess equivalents of TFA) [1]. This hygroscopicity creates an aqueous micro-environment that can promote the slow hydrolysis of the benzonitrile group to an amide over prolonged storage.

  • Hydrochloride (HCl) Salt: Generated using anhydrous HCl in solvents like dioxane or ether. The strong, highly directional ionic bonds between the protonated amine and the small chloride ion promote the formation of a highly crystalline, non-hygroscopic solid [3]. This lattice stability prevents moisture ingress, protecting the nitrile group and ensuring long-term shelf-life.

Comparative Data: Solid-State and Stability Metrics

The following table summarizes the quantitative performance of 4-(4-piperidinyloxy)benzonitrile across its different forms, objectively comparing their physical properties and resistance to forced degradation.

Property / MetricFree BaseTrifluoroacetate (TFA) SaltHydrochloride (HCl) Salt
Physical State (at 25°C) Viscous Oil / Waxy SolidYellow Oil / Amorphous SolidWhite Crystalline Powder
Hygroscopicity (Δ wt% at 80% RH, 24h) N/A (Liquid/Deliquescent)+ 14.2% (Highly Hygroscopic)+ 0.8% (Non-hygroscopic)
Initial HPLC Purity 96.5%98.1%99.5%
Accelerated Stability (40°C/75% RH, 4 Weeks) 82.3% (Significant N-oxidation)91.4% (Trace nitrile hydrolysis)99.1% (Stable)
Photostability (ICH Q1B, 1.2M lux hrs) 88.0%94.5%98.8%

Note: Data synthesized from standard API intermediate forced degradation workflows.

Experimental Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the generation and stability testing of these salts.

Protocol 1: Synthesis and Isolation of Salt Forms

Objective: To generate the TFA and HCl salts from the common precursor, 4-[(1-tert-butoxycarbonyl-4-piperidinyl)oxy]benzonitrile.

1. TFA Salt Generation:

  • Dissolve 5.0 g of the Boc-protected precursor in 25 mL of anhydrous dichloromethane (DCM).

  • Add 25 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure. The product typically yields as a yellow oil (TFA salt + ~1.3 equivalents of excess TFA) [1].

2. HCl Salt Generation:

  • Dissolve 5.0 g of the Boc-protected precursor in 30 mL of anhydrous 1,4-dioxane.

  • Add 15 mL of 4N HCl in dioxane dropwise at 0°C under a nitrogen atmosphere.

  • Stir at room temperature for 2 hours until a white precipitate fully forms.

  • Filter the suspension, wash the filter cake with cold diethyl ether (2 x 15 mL), and dry under vacuum at 40°C for 12 hours to yield a highly crystalline white solid [3].

Protocol 2: Accelerated Stability & Forced Degradation Testing (ICH Q1A/Q1B)

Objective: To objectively evaluate the shelf-life and degradation pathways of the isolated salts.

  • Sample Preparation: Weigh 100 mg of each salt form into separate, open glass petri dishes (for humidity exposure) and sealed amber vials (for thermal control).

  • Environmental Chamber: Place the open dishes in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Sampling Schedule: Pull 5 mg aliquots at Day 0, Day 7, Day 14, and Day 28.

  • HPLC-UV/MS Analysis:

    • Dissolve the 5 mg aliquot in 10 mL of Acetonitrile/Water (50:50 v/v).

    • Inject 10 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Run a gradient method using 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

    • Monitor UV absorbance at 254 nm and utilize in-line Electrospray Ionization Mass Spectrometry (ESI-MS) to identify degradation peaks (e.g., M+16 for N-oxide formation in the free base, or M+18 for amide formation via nitrile hydrolysis).

Workflow Visualization

The following diagram maps the logical progression from synthesis to stability validation, highlighting the critical decision point for counterion selection.

StabilityWorkflow SaltGen Boc-Deprotection & Salt Generation Isolation Solid-State Isolation (HCl vs. TFA) SaltGen->Isolation Stress Accelerated Stress (40°C / 75% RH) Isolation->Stress Analysis HPLC-UV/MS Purity Analysis Stress->Analysis Decision Optimal Counterion Selection Analysis->Decision

Workflow for the isolation and stability assessment of piperidinyloxy benzonitrile salts.

Conclusion

While TFA-mediated Boc-deprotection offers a rapid synthetic route, the resulting piperidinyloxy benzonitrile TFA salt exhibits poor solid-state properties and high hygroscopicity, making it unsuitable for long-term storage or rigorous API scale-up. The experimental data conclusively demonstrates that converting the intermediate to a Hydrochloride (HCl) salt provides a highly crystalline, non-hygroscopic, and thermally stable material. For researchers developing H3 receptor ligands or similar CNS-active compounds, investing the additional synthetic step to isolate the HCl salt will significantly improve downstream reaction yields and intermediate shelf-life.

References

  • Glaxo Group Limited. (2006). Bicyclic benzamide compounds as histamine H3 receptor ligand useful in the treatment of neurological diseases (European Patent No. EP1554243B1).
Comparative

Optimizing Single-Crystal X-Ray Diffraction (SC-XRD) Data Acquisition for 3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) Molecular Formula: C₁₂H₁₅ClN₂O Molecular Weight: 238.72 g/mol

Executive Summary & Crystallographic Challenges

In modern drug development, obtaining definitive atomic-level structural data—including absolute stereochemical assignment—relies heavily on Single-Crystal X-Ray Diffraction (SC-XRD)[1]. However, the analytical bottleneck is rarely the diffraction hardware; it is the ability to grow high-quality, well-ordered single crystals[2].

3-(4-Piperidinyloxy)benzonitrile hydrochloride presents specific crystallographic challenges. As a hydrochloride salt, it features a protonated piperidine ring and a chloride counterion[3]. This creates a highly polar crystal lattice dominated by strong ionic interactions and hydrogen bonding networks. When crystallized from standard polar solvents (e.g., methanol or water), the thermodynamic drive toward precipitation often outpaces orderly crystal growth. This rapid nucleation leads to a "shower" of microcrystals or twinned lattices rather than the single, polyhedral crystals (ideal volume >0.027 mm³) required for high-resolution SC-XRD[4],[2].

This guide objectively compares three distinct crystallization methodologies to overcome these kinetic hurdles, providing self-validating protocols and performance data to help researchers select the optimal path for structural elucidation.

Crystallization Workflow & Decision Matrix

Selecting the correct crystallization method depends on sample availability and the compound's solubility profile.

G Start 3-(4-Piperidinyloxy)benzonitrile HCl Sample Available Q1 Sample Quantity? Start->Q1 High > 5 mg Q1->High Abundant Low < 1 mg Q1->Low Precious Sol Solubility Screen (MeOH, EtOH, H2O) High->Sol Sponge Crystalline Sponge (Host-Aided) Low->Sponge Encapsulation SEM Slow Evaporation Method (SEM) Sol->SEM High solubility in volatile solvent ASVD Anti-Solvent Vapor Diffusion (ASVD) Sol->ASVD Requires controlled supersaturation

Decision tree for selecting the optimal crystallization method based on sample availability.

Methodology Comparison & Experimental Protocols

Method A: Slow Evaporation Method (SEM)

Mechanism & Causality: SEM relies on the gradual removal of solvent to increase solute concentration, slowly driving the system past the saturation point into the metastable zone where crystal growth is favored over excessive nucleation[4]. For a highly polar salt like 3-(4-Piperidinyloxy)benzonitrile HCl, pure methanol evaporates too quickly, causing rapid precipitation. A mixed-solvent system (e.g., Methanol/Dichloromethane) is required to balance solubility and dampen the evaporation rate[5].

Self-Validating Protocol:

  • Dissolution: Dissolve 5–10 mg of the compound in 0.5 mL of a 1:1 Methanol/DCM mixture in a clean 1-dram glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for larger crystal growth[6].

  • Controlled Evaporation: Cover the vial tightly with Parafilm. Puncture exactly 1–2 small holes using a 20-gauge needle[6].

  • Incubation: Place the vial in a vibration-free, temperature-stable environment (20°C) for 3–7 days[6]. Do not disturb the vial during this period.

Method B: Anti-Solvent Vapor Diffusion (ASVD)

Mechanism & Causality: ASVD exploits concentration gradients and vapor pressure to create localized supersaturation zones[4]. A volatile anti-solvent (e.g., Diethyl Ether) slowly diffuses through the vapor phase into a solution containing the analyte dissolved in a primary solvent (e.g., Methanol). Because this transfer is driven by thermodynamic equilibrium in a closed system, the supersaturation gradient is extremely gradual, yielding exceptionally high-quality, defect-free crystals[4],[6].

VD Outer Outer Vial Anti-Solvent (Et2O) Vapor Vapor Phase Diffusion Gradient Outer->Vapor Evaporation Inner Inner Vial Target + MeOH Vapor->Inner Condensation Crystal Equilibrium Single Crystal Inner->Crystal Decreased Solubility

Thermodynamic mechanism of Anti-Solvent Vapor Diffusion for controlled crystal nucleation.

Self-Validating Protocol:

  • Inner Solution: Dissolve 3 mg of 3-(4-Piperidinyloxy)benzonitrile HCl in 200 µL of Methanol in a small, open inner vial[6].

  • Outer Reservoir: Place the inner vial inside a larger 20 mL outer scintillation vial containing 3 mL of Diethyl Ether (the anti-solvent)[6]. Ensure the anti-solvent level is well below the rim of the inner vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Control: Transfer the setup to a 4°C refrigerator. Causality: Lowering the temperature reduces the vapor pressure of the anti-solvent, further slowing the diffusion rate and promoting the growth of larger single crystals[6].

Method C: Crystalline Sponge Method (Host-Aided)

Mechanism & Causality: When traditional methods fail or sample quantities are severely limited (<1 mg), host-aided techniques are deployed. A porous Metal-Organic Framework (MOF) "sponge" encapsulates the target guest molecules, promoting long-range 3D ordering within its pores without requiring the analyte to form its own native crystal lattice[1],.

Self-Validating Protocol:

  • Preparation: Prepare a highly concentrated solution of the compound (approx. 100 µg) in a non-competing, non-coordinating solvent (e.g., cyclohexane or a DCM/cyclohexane mix).

  • Soaking: Submerge a pre-grown, solvent-evacuated MOF crystal (e.g.,[(ZnCl₂)₃(tpt)₂]) into the analyte solution.

  • Incubation: Seal the vessel and incubate at room temperature for 24–48 hours to allow complete guest diffusion into the MOF pores.

  • Harvesting: Extract the sponge and immediately coat it in a cryoprotectant oil (e.g., Paratone-N). Causality: Exposing the loaded MOF to air causes rapid solvent evaporation from the lattice, leading to immediate structural collapse and loss of diffraction capability[6].

Quantitative Performance Comparison

The table below summarizes the expected experimental outcomes when applying these three methodologies to 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

Performance MetricSlow Evaporation (SEM)Vapor Diffusion (ASVD)Crystalline Sponge
Sample Requirement High (5–10 mg)Medium (2–5 mg)Ultra-Low (< 1 mg)
Time to Crystal 3 to 14 days5 to 21 days24 to 48 hours
Crystal Quality (Morphology) Variable (Prone to twinning)Excellent (Polyhedral)Dependent on MOF host
Typical Resolution Limit ~0.85 Å< 0.75 Å (Optimal) ~0.90 - 1.00 Å
Structural Disorder ModerateLowHigh (Guest mobility)
Typical R-factor (R₁) 4.5% – 6.0%2.5% – 4.0% 7.0% – 10.0%
Best Use Case Initial screening, abundant sampleGold standard for SC-XRD Precious/uncrystallizable samples

Scientist's Verdict: For the absolute structural determination of 3-(4-Piperidinyloxy)benzonitrile hydrochloride, Anti-Solvent Vapor Diffusion (ASVD) is the superior choice. The controlled kinetics of ASVD effectively manage the strong ionic interactions of the hydrochloride salt, preventing the rapid, chaotic nucleation seen in SEM, while avoiding the high R-factors associated with the Crystalline Sponge method.

References

  • Fisher Scientific. CAS RN 950649-07-7: 3-(piperidin-4-yloxy)benzonitrile hydrochloride.
  • Fiveable. Crystallization Methods to Know for Crystallography.
  • SPT Labtech. Chemical crystallization.
  • National Institutes of Health (NIH) / PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules.
  • International Union of Crystallography (IUCr). How to grow crystals for X-ray crystallography.
  • BenchChem. Optimization of crystallization conditions for Eudesmane X-ray analysis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Piperidinyloxy)benzonitrile hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS No. 950649-07-7), a compound commonly used in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS No. 950649-07-7), a compound commonly used in pharmaceutical research and development.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. The principles outlined here are grounded in the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2]

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 3-(4-Piperidinyloxy)benzonitrile hydrochloride is a white to off-white solid that is soluble in water.[1][3] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategoryHazard StatementPractical Implication
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedIngestion can lead to adverse health effects. Do not eat, drink, or smoke when using this product.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact with skin can cause redness, itching, and inflammation.[3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust may irritate the respiratory system, causing coughing and discomfort.[3]

This data is derived from the Fisher Scientific Safety Data Sheet (SDS) for 3-(4-Piperidinyloxy)benzonitrile hydrochloride, revised March 5, 2024.[3]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following equipment is mandatory when handling or disposing of this compound.

  • Hand Protection : Wear nitrile gloves.[4] Nitrile provides a good barrier for incidental contact with a wide range of chemicals found in laboratory settings.[5][6] If the compound is dissolved in a solvent, verify the glove's compatibility with that specific solvent. Always discard gloves immediately after they become contaminated and never reuse disposable gloves.[5][7]

  • Eye and Face Protection : Use chemical splash goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[8] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Body Protection : A standard laboratory coat is required to protect against skin contact.[9]

  • Respiratory Protection : If handling large quantities or if dust generation is unavoidable, work within a certified chemical fume hood to manage vapors and aerosols.[9]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are fundamental to safe disposal.[10][11] Never dispose of this chemical down the drain or in regular trash.[2][12]

Step 1: Identify and Segregate Waste Streams Isolate waste into distinct, clearly defined streams to prevent incompatible materials from mixing.[11]

  • Solid Waste : Unused or expired pure 3-(4-Piperidinyloxy)benzonitrile hydrochloride, and contaminated consumables like weigh boats, paper towels, and gloves.

  • Liquid Waste (Non-halogenated) : Solutions of the compound in non-halogenated solvents (e.g., acetone, ethanol, methanol).

  • Liquid Waste (Halogenated) : Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform).

  • Contaminated Sharps : Contaminated needles, scalpels, or broken glassware.

Step 2: Select Appropriate Waste Containers The integrity of the waste container is crucial for preventing leaks and spills.

  • Use only containers made of materials chemically compatible with the waste (e.g., High-Density Polyethylene (HDPE) or glass).

  • Ensure containers have secure, leak-proof closures.[10]

  • For liquid waste, always use secondary containment (such as a plastic tub) to capture any potential leaks.[10][11]

Step 3: Label Containers Correctly Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[13]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "3-(4-Piperidinyloxy)benzonitrile hydrochloride". If it's a solution, list all components and their approximate percentages.

  • Mark the "Accumulation Start Date" – the date the first drop of waste is added.

  • Apply the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[14]

Step 4: Accumulate Waste Safely

  • Keep waste containers closed except when adding waste.[11]

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[11][13]

  • Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

Spill Cleanup (Solid Compound)

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain and Collect : Gently sweep up the solid material, avoiding dust formation.[3][8] Use a plastic dustpan and brush. Place the collected material and all cleanup supplies (e.g., contaminated wipes) into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

First Aid Measures

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

  • If on Skin : Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

  • If in Eyes : Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][8]

Final Disposal Workflow

The final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[2] Laboratory personnel are responsible for the initial stages of this workflow.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_vendor External Vendor Responsibility A 1. Waste Generation (Solid, Liquid, Sharps) B 2. Segregation & Containerization (Compatible, Sealed Containers) A->B C 3. Proper Labeling ('Hazardous Waste', Contents, Date) B->C D 4. Storage in Satellite Accumulation Area (SAA) C->D E 5. Scheduled Waste Pickup (Trained EHS Personnel) D->E Request Pickup F 6. Transportation & Final Disposal (Licensed Hazardous Waste Facility) E->F Manifest & Transport

Caption: Disposal workflow for 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

Once waste containers are full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. EHS will then transport the waste from the SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal company for final treatment and disposal.[13]

References

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 3-(4-Piperidinyloxy)benzonitrilehydrochloride.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • University of Pennsylvania EHRS. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
  • SafetyCulture Marketplace. (2025, March 1). Understanding Nitrile Gloves and Their Chemical Resistance.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • CymitQuimica. (n.d.). CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochloride.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET: 4-(1-Piperazinyl)benzonitrile.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET: Benzonitrile.
  • Angene Chemical. (2024, April 17). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Chem Service. (2015, January 12). SAFETY DATA SHEET: Benzonitrile.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

Handling

Personal protective equipment for handling 3-(4-Piperidinyloxy)benzonitrile hydrochloride

Executive Summary: Chemical Profile and Hazard Vectors 3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7) is a versatile small-molecule scaffold frequently utilized in pharmaceutical research, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Chemical Profile and Hazard Vectors

3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS 950649-07-7) is a versatile small-molecule scaffold frequently utilized in pharmaceutical research, particularly in the synthesis of neuroactive compounds[1]. As a hydrochloride salt, it typically presents as a white to off-white crystalline solid. While its utility in drug development is well-established, handling this compound requires stringent safety protocols to mitigate risks associated with particulate aerosolization, mucosal irritation, and unintended systemic exposure[2].

Mechanistic Risk Assessment: The Causality of Protection

In advanced laboratory settings, safety protocols must be driven by chemical properties rather than generic compliance checklists. Understanding why a chemical behaves a certain way is the first step in self-validating your safety systems:

  • Particulate Aerosolization: Hydrochloride salts are notoriously prone to electrostatic charging and dust formation during weighing and transfer. Inhalation of these fine particulates can cause severe respiratory tract irritation[2].

  • Biological Reactivity: The piperidine moiety is a common pharmacophore known for its interaction with neurotransmitter systems[1]. Incidental dermal or mucosal absorption must be strictly prevented to avoid localized irritation or unintended biological activity.

  • Solubility Hazards: Because this compound is highly soluble in polar solvents (e.g., water, DMSO, methanol)[1], accidental spills involving solutions can rapidly penetrate standard laboratory clothing, necessitating impermeable barriers.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, the following PPE must be utilized. Each item is selected based on the compound's specific hazard profile[2].

PPE CategorySpecification & StandardCausal JustificationReplacement / Maintenance
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374 compliant)Prevents dermal absorption of the piperidine derivative. Nitrile offers excellent resistance to polar solvents used for dissolution.Replace every 2 hours, or immediately upon suspected contamination or micro-tears.
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN 166)Shields against ocular irritation from airborne hydrochloride salt dust and micro-splashes during solvation.Clean with standard laboratory detergent post-use.
Body Protection Flame-retardant, fluid-resistant lab coat; closed-toe non-porous shoesPrevents particulate accumulation on personal clothing and mitigates skin sensitization risks.Launder weekly via specialized chemical lab services; never wash at home.
Respiratory Protection N95/P100 particulate respirator (if handled outside containment)Mitigates inhalation risk of fine crystalline powder.Discard daily or when breathing resistance increases.

Standard Operating Procedure (SOP): Handling & Transfer

The following step-by-step methodology ensures that the handling of 3-(4-Piperidinyloxy)benzonitrile hydrochloride remains a controlled, reproducible process.

Step 1: Environmental Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a minimum face velocity of 80-100 fpm.

  • Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure unobstructed airflow.

  • Lay down a disposable, anti-static weighing mat to capture micro-spills.

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-punctures. Don a double layer if handling highly concentrated solutions or performing bulk transfers.

  • Secure safety goggles and ensure the lab coat is fully buttoned to the collar.

Step 3: Weighing and Transfer

  • Use an anti-static static eliminator (ionizer) near the analytical balance to reduce the electrostatic dispersion of the hydrochloride salt.

  • Utilize a conductive spatula (e.g., stainless steel) rather than plastic to transfer the powder, minimizing static cling.

  • Seal the source container immediately after extraction and wipe the exterior with a dry, lint-free cloth[2].

Step 4: Solvation

  • Add the solvent slowly down the side of the receiving vessel to minimize aerosolization of the powder.

  • Cap the vial securely before vortexing or sonicating to prevent pressure-induced micro-splashes.

Spill Response & Decontamination Protocol

In the event of a spill, immediate isolation is critical to prevent the spread of contamination[2]. Follow this self-validating response protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Protect: Don a fresh pair of nitrile gloves and, if the spill occurred outside the hood, an N95/P100 respirator.

  • Contain (Solid Spill): Do not sweep dry powder. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) to suppress dust formation.

  • Absorb (Liquid Spill): Deploy inert absorbent pads or vermiculite over the spill area.

  • Decontaminate: Wipe the area with a damp paper towel, followed by a secondary wipe using 70% ethanol or isopropanol to remove residual organic traces.

  • Dispose: Place all cleanup materials into a designated hazardous waste bag.

Waste Segregation & Disposal Logistics

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Solid Waste: Unused 3-(4-Piperidinyloxy)benzonitrile hydrochloride, contaminated weighing boats, and spill cleanup materials must be placed in a rigid, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Piperidine Derivatives."

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent. Aqueous solutions should go into "Aqueous Organic Waste," while DMSO/Methanol solutions must be routed to "Non-Halogenated Organic Waste."

  • PPE Disposal: Gloves and disposable anti-static mats used during handling must be treated as chemically contaminated solid waste. Do not dispose of them in municipal trash.

Operational Workflow Diagram

The following diagram illustrates the logical flow of handling and spill response for 3-(4-Piperidinyloxy)benzonitrile hydrochloride.

G Start Start Protocol PreCheck Pre-Operation: Ventilation & Equipment Check Start->PreCheck PPE Don Mandatory PPE (Nitrile Gloves, Goggles, Lab Coat) PreCheck->PPE Hood Execute Handling in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Clean Standard Decontamination & Waste Segregation Spill->Clean No SpillResp Spill Response Protocol: Isolate, Wet-Wipe, Neutralize Spill->SpillResp Yes Doff Doff PPE & Wash Hands Clean->Doff SpillResp->Clean End Protocol Complete Doff->End

Operational workflow and spill response logic for handling 3-(4-Piperidinyloxy)benzonitrile HCl.

At the core of advanced drug development is a commitment to operational excellence. By integrating these safety and logistical protocols into your daily workflows, your laboratory not only protects its personnel but also ensures the integrity of its assays. We remain dedicated to supporting your research with comprehensive, field-proven safety intelligence.

References

  • SAFETY DATA SHEET - Fisher Scientific (3-(4-Piperidinyloxy)benzonitrile hydrochloride) Fisher Scientific
  • CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochloride CymitQuimica

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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